Potassium dimethylphenylsilanolate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;dimethyl-oxido-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11OSi.K/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIXSEOSUNIMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11KOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069328 | |
| Record name | Silanol, dimethylphenyl-, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59413-34-2 | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, dimethylphenyl-, potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dimethylphenylsilanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.119 | |
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Foundational & Exploratory
Synthesis and Characterization of Potassium Dimethylphenylsilanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of potassium dimethylphenylsilanolate, a valuable organosilicon compound. This document details a feasible synthetic protocol, outlines key characterization techniques, and presents expected data in a structured format for easy interpretation and comparison.
Introduction
This compound (C8H11KOSi) is an alkali metal salt of dimethylphenylsilanol. Its utility stems from the reactive silanolate group, which can participate in a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis and materials science. This guide offers a detailed exploration of its preparation and analytical characterization.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the deprotonation of dimethylphenylsilanol using a strong potassium base, such as potassium hydroxide or potassium hydride. The general reaction scheme is presented below:
Reaction Scheme:
(CH₃)₂(C₆H₅)SiOH + KOH → (CH₃)₂(C₆H₅)SiOK + H₂O
The following experimental protocol is a generalized procedure based on established methods for the preparation of alkali metal silanolates.
Experimental Protocol: Synthesis
Materials:
-
Dimethylphenylsilanol
-
Potassium hydroxide (pellets or powder)
-
Anhydrous toluene (or other suitable aprotic solvent like THF)
-
Anhydrous hexane
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dean-Stark apparatus (if using toluene and KOH, to remove water)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard glassware for filtration and washing
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with dimethylphenylsilanol and anhydrous toluene under an inert atmosphere.
-
Addition of Base: An equimolar amount of powdered potassium hydroxide is added to the stirred solution.
-
Reaction and Water Removal: The reaction mixture is heated to reflux. If toluene is used as the solvent, a Dean-Stark trap can be employed to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by observing the cessation of water collection.
-
Isolation: After the reaction is complete (typically after several hours of reflux), the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by washing with a non-polar solvent in which it is sparingly soluble, such as anhydrous hexane, to remove any unreacted starting material. The purified product is then dried under vacuum.
Safety Precautions:
-
Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
The reaction should be carried out under an inert atmosphere as organometallic reagents can be sensitive to air and moisture.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 0.2 - 0.4 | Singlet | Si-(CH ₃)₂ |
| ¹H | ~ 7.2 - 7.6 | Multiplet | Aromatic protons (C₆H ₅) |
| ¹³C | ~ 0 - 5 | Singlet | Si-(C H₃)₂ |
| ¹³C | ~ 127 - 135 | Multiple | Aromatic carbons (C ₆H₅) |
| ²⁹Si | Varies | Singlet | Si -(CH₃)₂(C₆H₅) |
Note: Predicted chemical shifts are based on typical values for similar organosilicon compounds. The exact shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the silanolate can be confirmed by the disappearance of the O-H stretching band of the starting silanol and the appearance of a strong Si-O⁻ band.
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2970 | Medium | Aliphatic C-H stretch (from methyl groups) |
| ~ 1420 - 1440 | Strong | Si-C₆H₅ stretch |
| ~ 1250 - 1270 | Strong | Si-CH₃ symmetric deformation |
| ~ 950 - 1100 | Strong | Si-O⁻ stretch (characteristic of silanolate) |
| ~ 700 - 850 | Strong | Si-C stretch and phenyl ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ionic compounds like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) might be suitable. The expected mass spectrum would show the presence of the dimethylphenylsilanolate anion.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (negative ion mode) | Assignment |
| ~ 151.06 | [(CH₃)₂(C₆H₅)SiO]⁻ (Dimethylphenylsilanolate anion) [M-K]⁻ |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, though generalized, offers a solid starting point for its preparation in a laboratory setting. The tabulated, predicted characterization data serves as a valuable reference for researchers to confirm the successful synthesis of this versatile organosilicon compound. The logical workflows presented visually streamline the experimental processes for clarity and reproducibility.
An In-depth Technical Guide to the Chemical Properties of Potassium Dimethylphenylsilanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dimethylphenylsilanolate, with the chemical formula C₈H₁₁KOSi, is a potassium salt of dimethylphenylsilanol.[1] It belongs to the class of alkali metal silanolates, which are noted for their utility in organic synthesis. This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, and important safety information. This guide is intended for professionals in the fields of chemical research and drug development who may utilize this reagent in their work.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from data available for closely related compounds and general principles of chemistry.
Physical Properties
This compound is expected to be a solid at room temperature. A summary of its known and estimated physical properties is presented in Table 1.
| Property | Value | Source/Notes |
| CAS Number | 59413-34-2 | [1][2][3] |
| Molecular Formula | C₈H₁₁KOSi | [1] |
| Molecular Weight | 190.36 g/mol | [1] |
| Physical State | Solid | |
| Melting Point | No specific data available. For the related potassium trimethylsilanolate, the melting point is 135-138 °C. | |
| Boiling Point | 203.8 °C at 760 mmHg | |
| Density | No specific data available. | |
| Solubility | No specific data available. Generally, potassium salts of organic compounds exhibit some solubility in polar organic solvents. | |
| Flash Point | 77 °C |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atom and the protons of the phenyl group. The methyl protons would likely appear as a singlet, while the phenyl protons would exhibit multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the carbons of the phenyl ring.
-
FTIR: The infrared spectrum of the parent silanol, dimethylphenylsilanol, would show a characteristic sharp O-H stretching band around 3690 cm⁻¹ for the free silanol group.[4] Upon formation of the potassium salt, this O-H band would disappear. The spectrum would be dominated by absorptions corresponding to the Si-C and Si-O bonds, as well as the characteristic bands of the phenyl group. Key vibrational bands for aryl silanols include those for Si-phenyl absorption.[4]
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible method can be derived from patents and literature on the preparation of potassium silanolates.[5]
Synthesis of this compound
A common method for the preparation of potassium silanolates involves the reaction of a corresponding polyorganosiloxane with solid potassium hydroxide.[5]
Reaction Scheme:
(C₆H₅)(CH₃)₂SiO-Si(CH₃)₂C₆H₅ + 2 KOH → 2 K⁺[OSi(CH₃)₂C₆H₅]⁻ + H₂O
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (1 equivalent) and powdered potassium hydroxide (2.2 equivalents).
-
Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene, to the flask.
-
Reaction: Heat the mixture to reflux (typically between 110-130 °C) with vigorous stirring.[5]
-
Water Removal: Collect the water generated during the reaction in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Purification: After the reaction is complete, cool the mixture slightly and filter it while hot to remove any unreacted potassium hydroxide and other solid impurities.
-
Crystallization: Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the this compound.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, dry solvent (e.g., hexane), and dry under vacuum to yield the final product.
Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a polar aprotic solvent that can dissolve potassium salts).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the spectra for the characteristic signals of the dimethylphenylsilyl group.
-
-
FTIR Spectroscopy:
-
Prepare a sample of the dry this compound powder.
-
Obtain the infrared spectrum using an FTIR spectrometer, typically using a KBr pellet or an ATR accessory.
-
Confirm the absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) that would be present in the starting silanol and the presence of characteristic Si-O⁻ and Si-phenyl bands.
-
Reactivity and Applications
This compound is primarily utilized as a reagent in organic synthesis, most notably in cross-coupling reactions.
Cross-Coupling Reactions
Potassium silanolates are effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This reaction, a variation of the Hiyama coupling, provides a powerful method for the formation of carbon-carbon bonds.
General Reaction Pathway Diagram:
Caption: General pathway for a palladium-catalyzed cross-coupling reaction involving a potassium silanolate.
This reactivity makes this compound a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Safety and Handling
As an alkali metal salt of an organosilanol, this compound should be handled with care, following standard laboratory safety procedures for reactive and potentially corrosive compounds.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Reactivity with Water: Alkali metal silanolates can react with moisture.[6] It is important to store the compound under anhydrous conditions, for example, in a desiccator or under an inert atmosphere.
-
Corrosivity: Potassium salts of weak acids can be basic and may be corrosive to skin and eyes. Avoid direct contact.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This technical guide provides a summary of the available information on the chemical properties of this compound. Researchers and scientists are encouraged to consult additional resources and perform their own risk assessments before using this compound in their work.
References
- 1. labshake.com [labshake.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 59413-34-2 [amp.chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. US5856546A - Method for the preparation of potassium silanolates - Google Patents [patents.google.com]
- 6. purdue.edu [purdue.edu]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
In-depth Technical Guide: CAS Number 59413-34-2 (Potassium Dimethylphenylsilanolate)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the publicly available scientific and technical information regarding CAS number 59413-34-2, identified as Potassium Dimethylphenylsilanolate. Following an extensive literature search, it has been determined that this compound is primarily documented as a chemical reagent and intermediate in organic synthesis. There is a significant lack of published data concerning its biological activity, pharmacological properties, mechanism of action, and associated signaling pathways. Therefore, this guide focuses on its chemical properties and synthetic applications, as the information required for a detailed biological and pharmacological whitepaper is not available in the current scientific literature.
Chemical Identity and Physicochemical Properties
This compound is an organosilicon compound with the chemical formula C8H11KOSi. It is the potassium salt of dimethylphenylsilanol.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
| CAS Number | 59413-34-2 |
| Chemical Name | This compound |
| Synonyms | Einecs 261-750-4, Dimethyl(potassiooxy)phenylsilane, Potassium phenyldimethylsilanolate, Silanol, dimethylphenyl-, potassium salt |
| Molecular Formula | C8H11KOSi |
| InChI | InChI=1/C8H11OSi.K/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molar Mass | 190.356 g/mol | [1] |
| Boiling Point | 203.8°C at 760 mmHg | [1] |
| Flash Point | 77°C | [1] |
| Vapor Pressure | 0.166 mmHg at 25°C | [1] |
Synthesis and Reactivity
A plausible synthetic route would involve the deprotonation of dimethylphenylsilanol with a suitable potassium base.
Diagram 1: Plausible Synthesis of this compound
Caption: General reaction scheme for the formation of this compound.
The dimethylphenylsilanolate anion is a nucleophile and can participate in various organic reactions. Organosilanolates, in general, are utilized in cross-coupling reactions and as catalysts in organic synthesis.
Applications in Synthesis
Based on the available information, this compound is used in the field of organic and materials synthesis. Organosilicon compounds, including silanolates, are recognized for their role as versatile reagents and intermediates.
Their applications can include:
-
Precursors for Silicone Polymers: Silanolates can serve as initiators or monomers in the synthesis of polysiloxanes (silicones), which have widespread applications in materials science and medicine.
-
Reagents in Organic Synthesis: The nucleophilic nature of the silanolate oxygen can be exploited in various substitution and coupling reactions.
-
Catalysis: While not explicitly documented for this specific compound, similar metal silanolates can act as catalysts in a range of chemical transformations.
Biological Activity and Toxicological Information
An exhaustive search of scientific databases and literature reveals a lack of information on the biological activity of this compound. There are no published studies detailing its pharmacological effects, mechanism of action, or interactions with biological systems. Similarly, comprehensive toxicological data is not available.
The absence of such information strongly suggests that this compound has not been a subject of investigation for pharmaceutical or medicinal applications. For any research or handling of this compound, it is imperative to adhere to standard laboratory safety protocols for chemical reagents of unknown toxicity.
Conclusion
This compound (CAS 59413-34-2) is a chemical compound with defined physicochemical properties, primarily utilized as a reagent or intermediate in chemical synthesis. The current body of scientific literature does not contain information regarding its biological activity, pharmacological properties, or any potential therapeutic applications. Therefore, for professionals in drug development and life sciences research, this compound should be regarded as a chemical intermediate rather than a bioactive molecule. Any future investigation into its biological effects would represent a novel area of research.
References
An In-depth Technical Guide to the Molecular Structure of Potassium Dimethylphenylsilanolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium dimethylphenylsilanolate, with the chemical formula C₈H₁₁KOSi, is an organosilicon compound of significant interest in synthetic chemistry. It serves as a versatile nucleophile and a precursor in the formation of silicon-oxygen bonds, finding applications in polymerization and organic synthesis. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data, a detailed synthesis protocol, and logical diagrams to illustrate its chemical nature and formation. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, its structural characteristics can be confidently inferred from spectroscopic data and the known structures of analogous alkali metal silanolates.
Molecular Structure and Bonding
This compound is an ionic compound consisting of a potassium cation (K⁺) and a dimethylphenylsilanolate anion ([C₆H₅(CH₃)₂SiO]⁻). The canonical SMILES representation of this salt is C--INVALID-LINK--(C1=CC=CC=C1)[O-].[K+].
The anionic component features a central silicon atom tetrahedrally bonded to two methyl groups, a phenyl group, and an oxygen atom. The negative charge is localized on the oxygen atom, making it a potent nucleophile. The potassium cation is held in proximity to the oxygen anion through electrostatic attraction.
In the solid state, alkali metal silanolates often form aggregates or clusters. While the precise solid-state structure of this compound has not been reported, by analogy to other potassium alkoxides and silanolates, it is likely to exist as a tetrameric cubane-type cluster or in polymeric chains, potentially with coordinated solvent molecules if crystallized from a coordinating solvent like tetrahydrofuran (THF).
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of expected and reported data for the closely related precursor, dimethylphenylsilanol, which provides a strong basis for the characterization of the dimethylphenylsilanolate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the expected chemical shifts for the dimethylphenylsilanolate anion, based on data for dimethylphenylsilanol and related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Si-CH₃ | ~0.3-0.6 | Singlet |
| Phenyl-H (ortho) | ~7.5-7.6 | Multiplet |
| Phenyl-H (meta, para) | ~7.3-7.4 | Multiplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Si-CH₃ | ~ -2.0 to -3.0 |
| Phenyl-C (ipso) | ~137-138 |
| Phenyl-C (ortho) | ~133-134 |
| Phenyl-C (meta) | ~127-128 |
| Phenyl-C (para) | ~129-130 |
Table 3: Predicted ²⁹Si NMR Spectroscopic Data
| Silicon Environment | Chemical Shift (δ, ppm) |
| (CH₃)₂(C₆H₅)SiO⁻ K⁺ | ~ -7 to -10 |
Note: The deprotonation of the silanol to the silanolate can cause a slight upfield or downfield shift in the adjacent nuclei compared to the neutral silanol.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=C (aromatic) | 1400-1600 | Medium-Strong |
| Si-C | 1250-1270 | Strong |
| Si-O⁻ K⁺ | 900-1000 | Strong |
| Si-C₆H₅ | ~1120 | Strong |
The broad O-H stretching band characteristic of the parent silanol (around 3200-3400 cm⁻¹) will be absent in the spectrum of the potassium salt.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established methods for the synthesis of potassium silanolates from polysiloxanes.[1][2]
Materials and Equipment
-
Octaphenylcyclotetrasiloxane or a related phenyl- and methyl-containing polysiloxane
-
Potassium hydroxide (KOH), solid pellets
-
Toluene or other suitable azeotroping solvent
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus with a condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for filtration and solvent removal
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Procedure
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen or argon inlet.
-
Charging the Reactor: The flask is charged with the starting polysiloxane (e.g., octaphenylcyclotetrasiloxane) and toluene.
-
Addition of Base: Solid potassium hydroxide pellets are added to the stirred solution. The molar ratio of KOH to siloxane units is typically in excess.
-
Reaction: The mixture is heated to reflux (approximately 110-120 °C for toluene) under a continuous flow of inert gas.
-
Water Removal: Water is formed as a byproduct of the reaction and is removed from the reaction mixture as an azeotrope with toluene, collecting in the Dean-Stark trap.
-
Reaction Monitoring: The reaction is monitored by observing the cessation of water collection in the Dean-Stark trap. This typically takes several hours.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. Any unreacted solid KOH can be removed by filtration.
-
Isolation: The toluene is removed from the filtrate under reduced pressure to yield the this compound product, which is often a viscous oil or a solid.
Logical Relationships and Ionic Nature
The formation of this compound from its parent silanol, dimethylphenylsilanol, is a classic acid-base reaction. The weakly acidic silanol proton is abstracted by a strong base like potassium hydride or potassium metal, resulting in the formation of the potassium salt and hydrogen gas.
Caption: Formation of this compound.
The resulting product is an ionic salt, characterized by the electrostatic attraction between the potassium cation and the silanolate anion.
Caption: Ionic nature of this compound.
Conclusion
This compound is a valuable organosilicon reagent with a well-defined ionic structure. While a definitive crystal structure remains to be published, its molecular characteristics are well-supported by spectroscopic data from analogous compounds. The synthesis is achievable through straightforward protocols, making it an accessible intermediate for various applications in polymer and synthetic chemistry. This guide provides the foundational knowledge for researchers and professionals working with this and related alkali metal silanolates.
References
Potassium Dimethylphenylsilanolate: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and reactivity of potassium dimethylphenylsilanolate. This organosilicon compound serves as a versatile reagent and intermediate in organic synthesis, particularly in cross-coupling reactions and as a potent base. Understanding its chemical behavior is paramount for its effective application in research and development, including in the synthesis of pharmaceutical compounds.
Chemical and Physical Properties
This compound is the potassium salt of dimethylphenylsilanol. As an alkali metal silanolate, its properties are largely defined by the ionic bond between the potassium cation and the silanolate oxygen. This bond imparts significant nucleophilicity and basicity to the molecule.
Table 1: General Properties of this compound
| Property | Value/Description |
| Chemical Formula | C₈H₁₁KOSi |
| Molecular Weight | 190.36 g/mol |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in polar aprotic solvents like tetrahydrofuran (THF) and dioxane. |
| Hygroscopicity | Expected to be hygroscopic and moisture-sensitive. |
Stability
The stability of this compound is a critical consideration for its storage and handling. Like many organometallic reagents, it is sensitive to atmospheric conditions.
Table 2: Stability Profile of this compound
| Condition | Stability Considerations | Handling Recommendations |
| Air (Oxygen) | While specific data is limited, alkali metal silanolates are generally sensitive to oxidation over prolonged exposure. | Handle and store under an inert atmosphere (e.g., nitrogen or argon). |
| Moisture (Hydrolysis) | Highly susceptible to hydrolysis. Reaction with water will neutralize the silanolate to form dimethylphenylsilanol and potassium hydroxide. The rate of hydrolysis is expected to be rapid. | Use anhydrous solvents and techniques. Store in a desiccator or glovebox. |
| Thermal Stability | The thermal decomposition of alkali metal salts is influenced by the cation size and the nature of the anion. While specific data for this compound is not readily available, alkali metal silanolates are generally more thermally robust than their corresponding alkoxides. Decomposition is expected to occur at elevated temperatures, potentially leading to the formation of siloxanes and other rearrangement products. | Avoid excessive heating. If heating is necessary for a reaction, it should be conducted with care and under an inert atmosphere. |
Reactivity
This compound is a reactive compound, primarily functioning as a strong base and a moderate nucleophile. Its reactivity is centered around the nucleophilic oxygen atom.
As a Base
With a pKa of its conjugate acid (dimethylphenylsilanol) estimated to be around 10-11, this compound is a strong base capable of deprotonating a wide range of acidic protons.
As a Nucleophile in Cross-Coupling Reactions
A significant application of this compound is in palladium-catalyzed cross-coupling reactions. It serves as an effective nucleophilic partner for the coupling with aryl, heteroaryl, and vinyl halides or triflates.
Table 3: Representative Reactivity of Potassium Silanolates
| Reaction Type | Electrophile | Product | Typical Conditions |
| Suzuki-Miyaura Coupling (as a base) | Aryl boronic acid and Aryl halide | Biaryl | Pd catalyst, ligand, anhydrous solvent (e.g., THF, toluene) |
| Hiyama/Denmark Coupling | Aryl/Vinyl Halide or Triflate | Aryl/Vinyl-substituted Phenylsilane | Pd catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., P(t-Bu)₃), anhydrous solvent |
| Ester Cleavage | Ester (R'COOR'') | Carboxylate (R'COOK) and Silyl Ether (R''OSiMe₂Ph) | Anhydrous solvent (e.g., THF) |
| Silylation | Alkyl Halide (R-X) | Silyl Ether (R-OSiMe₂Ph) | Anhydrous solvent (e.g., THF) |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of potassium silanolates involves the deprotonation of the corresponding silanol with a strong potassium base, such as potassium hydride (KH).
Protocol: Synthesis from Dimethylphenylsilanol and Potassium Hydride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add dimethylphenylsilanol (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the silanol.
-
Deprotonation: Carefully add potassium hydride (1.1 eq, as a 30% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and proper quenching procedures for any unreacted KH.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen gas ceases. The formation of a precipitate or a thicker slurry may be observed.
-
Isolation (Optional): The resulting slurry of this compound in THF can often be used directly in subsequent reactions. If isolation is required, the mineral oil can be removed by washing the solid with anhydrous hexane under an inert atmosphere, followed by drying under vacuum.
Representative Reaction: Palladium-Catalyzed Cross-Coupling
Protocol: Coupling of this compound with an Aryl Bromide
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(dba)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 eq) and the solution of this compound (1.2 eq in THF) prepared as described above.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals for the methyl protons (singlet, ~0.3-0.5 ppm) and the phenyl protons (multiplets, ~7.2-7.6 ppm). The absence of the Si-OH proton signal (which would be present in the starting silanol) is a key indicator of salt formation.
-
¹³C NMR: The spectrum should display signals for the methyl carbons and the aromatic carbons. The chemical shifts will be similar to the parent silanol, with minor shifts due to the deprotonation.
-
FT-IR: The most significant feature in the IR spectrum would be the disappearance of the broad O-H stretching band of the starting silanol (typically around 3200-3600 cm⁻¹). A strong Si-O stretching band is expected in the region of 900-1100 cm⁻¹.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Reactivity pathways of this compound.
Caption: Hydrolysis of this compound.
Handling and Storage
Given its reactivity, particularly with moisture, proper handling and storage procedures are essential.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere. A glovebox or a desiccator containing a suitable drying agent is recommended for long-term storage.
-
Handling: All manipulations should be carried out using standard inert atmosphere techniques (e.g., Schlenk line or glovebox). Use dry, clean glassware and anhydrous solvents.
-
Safety: this compound is a strong base and is expected to be corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, use a dry chemical extinguisher; do not use water.
This technical guide provides a foundational understanding of the stability and reactivity of this compound. For specific applications, it is recommended to consult the primary literature and perform small-scale optimization studies.
A Comprehensive Technical Review of Potassium Silanolates: Synthesis, Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of potassium silanolates, a class of organosilicon compounds with significant and expanding applications in organic synthesis, materials science, and pharmaceutical development. This document details their synthesis, structural characteristics, and diverse reactivity, with a focus on providing actionable data and experimental protocols for laboratory use.
Core Concepts: Structure and Properties
Potassium silanolates are ionic compounds consisting of a potassium cation (K⁺) and a silanolate anion (R₃SiO⁻). The most commonly utilized member of this class is potassium trimethylsilanolate (KOTMS), where the R groups are methyl moieties.[1][2] These compounds are valued for their strong basicity and nucleophilicity, coupled with good solubility in a range of organic solvents, which distinguishes them from inorganic bases like potassium hydroxide.[2][3] The pKa of the parent silanol, trimethylsilanol, is approximately 12.7, rendering potassium silanolates as relatively strong bases, capable of deprotonating a variety of organic substrates.[3]
| Property | Value | References |
| CAS Number (KOTMS) | 10519-96-7 | [1][2] |
| Molecular Formula (KOTMS) | C₃H₉KOSi | [4] |
| Molecular Weight (KOTMS) | 128.29 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar organic solvents (THF, DMF, DMSO, etc.) | [2][3] |
Synthesis of Potassium Silanolates
Several synthetic routes to potassium silanolates have been established, with the choice of method often depending on the desired scale and purity.
From Hexamethyldisiloxane
A prevalent laboratory-scale synthesis involves the reaction of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) with potassium hydroxide. This reaction is typically carried out in an aqueous or alcoholic medium, followed by removal of water.
Experimental Protocol: Synthesis of Potassium Trimethylsilanolate from Hexamethyldisiloxane
-
Materials: Hexamethyldisiloxane, potassium hydroxide, dimethyl sulfoxide (DMSO).
-
Procedure: In a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, combine hexamethyldisiloxane (10 g, 61.6 mmol), potassium hydroxide (4.9 g, 122.5 mmol), and dimethyl sulfoxide (50 g).
-
Heat the reaction mixture in an oil bath at 60-80°C for 2-4 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove any insoluble materials.
-
The resulting solution contains the potassium trimethylsilanolate. For isolation, the solvent can be removed under reduced pressure, and the solid product can be further purified by recrystallization or spray drying.[4]
-
Yield: This method can achieve yields of up to 99%.[4]
From Polyorganosiloxanes
For industrial-scale production, potassium silanolates can be prepared by the reaction of polyorganosiloxanes with solid potassium hydroxide in the presence of an organic solvent that forms an azeotrope with water.[6][7] This method facilitates the removal of water, driving the reaction to completion.
Experimental Protocol: Synthesis from Polyorganosiloxanes
-
Materials: Octamethylcyclotetrasiloxane (D₄), solid potassium hydroxide, cyclohexane.
-
Procedure: Dissolve octamethylcyclotetrasiloxane (200 g, 0.68 mol) in cyclohexane (69 g) in a flask equipped with a mechanical stirrer, heating mantle, and a condenser.
-
Heat the mixture to 90°C and add solid potassium hydroxide.
-
Continuously remove the water generated during the reaction via azeotropic distillation. The temperature of the reaction will gradually increase as water is removed.
-
The reaction is complete when no more water is collected. The resulting solution contains the potassium silanolate.[6]
Caption: Synthetic routes to potassium silanolates.
Reactivity and Applications in Organic Synthesis
Potassium silanolates are versatile reagents in organic synthesis, primarily functioning as strong, non-nucleophilic bases or as potent oxygen nucleophiles.[8][9]
As a Base in Cross-Coupling Reactions
Potassium trimethylsilanolate has emerged as a highly effective base in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][10][11] Its solubility in organic solvents allows for homogeneous reaction conditions, often leading to faster reaction rates and higher yields compared to traditional inorganic bases.[8][11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials: Aryl halide, boronic ester, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), potassium trimethylsilanolate, and an anhydrous solvent (e.g., THF or toluene).
-
Procedure: To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic ester, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the potassium trimethylsilanolate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is typically rapid, often completing within minutes to a few hours.[11]
-
Work-up involves quenching the reaction, extracting the product with an organic solvent, and purification by column chromatography.
Nucleophilic Reactions
The silanolate oxygen is a potent nucleophile, enabling a range of transformations.
Potassium silanolates are efficient reagents for the cleavage of esters to their corresponding carboxylic acids under mild, non-aqueous conditions.[1][8][12] This is particularly useful for substrates sensitive to aqueous acidic or basic hydrolysis. The reaction proceeds via a nucleophilic attack of the silanolate on the ester carbonyl.[8]
Potassium trimethylsilanolate can be used to cleave various protecting groups in organic synthesis. For instance, it has been shown to efficiently cleave 1,3-oxazolidin-2-ones and -5-ones.[13][14]
Experimental Protocol: Cleavage of 1,3-Oxazolidinone
-
Materials: Substituted 1,3-oxazolidinone, potassium trimethylsilanolate (90% pure), anhydrous tetrahydrofuran (THF).
-
Procedure: To a stirred solution of the 1,3-oxazolidinone (1.82 mmol) in anhydrous THF (7.5 mL), add potassium trimethylsilanolate (8.6 mmol).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction to room temperature and quench with methanol (1 mL).
-
The product can be purified using ion-exchange chromatography.[13]
Other Key Reactions
-
Protodesilylation: Potassium silanolates can catalyze the cleavage of carbon-silicon bonds in organosilanes.[8]
-
Hydrolysis of Nitriles: They facilitate the hydrolysis of nitriles to primary amides.[1][8][9]
-
Ring-Opening Polymerization: Potassium silanolates can act as initiators for the ring-opening polymerization of cyclic siloxanes to produce silicone polymers.[3]
Caption: Diverse reactivity of potassium silanolates.
Tabulated Data on Reactivity
| Reaction | Substrate | Product | Conditions | Yield | References |
| Suzuki-Miyaura Coupling | Aryl Halides + Boronic Esters | Biaryls | Pd catalyst, KOTMS, THF, rt | Quantitative | [10][11] |
| Ester Cleavage | Methyl Ester | Carboxylic Acid | KOTMS, THF, reflux | High | [12] |
| Nitrile Hydrolysis | Benzonitrile | Benzamide | KOTMS, H₂O, THF | Good | [1] |
| Protodesilylation | Aryltrimethylsilane | Arene | Catalytic KOTMS, MeOH | High | |
| Oxazolidinone Cleavage | N-protected oxazolidinone | Amino acid derivative | KOTMS, THF, reflux | 95% | [13] |
Conclusion
Potassium silanolates, particularly potassium trimethylsilanolate, are powerful and versatile reagents in modern organic chemistry. Their unique combination of strong basicity, nucleophilicity, and solubility in organic media enables a wide array of chemical transformations, often under mild conditions and with high efficiency. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and reactivity of potassium silanolates is crucial for the design of novel synthetic routes and the development of innovative chemical processes. The detailed protocols and summarized data presented in this guide offer a solid foundation for the practical application of these valuable compounds.
References
- 1. Buy Potassium trimethylsilanolate | 10519-96-7 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Potassium trimethylsilanolate synthesis - chemicalbook [chemicalbook.com]
- 5. Cas 10519-96-7,Potassium trimethylsilanolate | lookchem [lookchem.com]
- 6. US5856546A - Method for the preparation of potassium silanolates - Google Patents [patents.google.com]
- 7. EP0922723A2 - Method for preparation of potassium silanolates - Google Patents [patents.google.com]
- 8. Silanol Salt for Deprotection Reactions and Cross-coupling Reactions | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Silanol Salt for Deprotection Reactions and Cross-coupling Reactions | TCI AMERICA [tcichemicals.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Reactivity of the First Isolated Hydrogen‐Bridged Silanol–Silanolate Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potassium-trimethylsilanolate | Sigma-Aldrich [sigmaaldrich.cn]
A Theoretical Deep Dive into the Dimethylphenylsilanolate Anion: Structure, Reactivity, and Role in Polymerization
Abstract
The dimethylphenylsilanolate anion, a key initiator in the anionic ring-opening polymerization of cyclosiloxanes, presents a compelling subject for theoretical and computational investigation. Understanding its electronic structure, geometry, and reactivity is paramount for optimizing polymerization processes and designing novel siloxane-based materials. This technical guide provides a comprehensive overview of a hypothetical, yet representative, theoretical study of the dimethylphenylsilanolate anion, drawing upon established computational methodologies for analogous organosilanolate systems. We detail the proposed computational workflow, present expected quantitative data in structured tables, and visualize key relationships using Graphviz diagrams. Furthermore, a standard experimental protocol for the synthesis of potassium dimethylphenylsilanolate is provided for context and potential experimental validation of theoretical predictions. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry, polymer science, and materials science.
Introduction
Organosilanolates are a class of organosilicon compounds characterized by a deprotonated silanol group (Si-O⁻). The dimethylphenylsilanolate anion, specifically, features a silicon atom bonded to two methyl groups, a phenyl group, and a negatively charged oxygen atom. Its primary application lies in its role as a highly effective initiator for the anionic ring-opening polymerization of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄), to produce polydimethylsiloxanes (PDMS). The nucleophilicity of the silanolate oxygen is a critical factor in the initiation and propagation steps of this polymerization.
Despite its industrial relevance, dedicated theoretical studies on the isolated dimethylphenylsilanolate anion are not extensively reported in publicly accessible literature. This guide, therefore, outlines a robust theoretical framework for characterizing this anion using modern computational chemistry techniques, providing a roadmap for future research in this area.
Theoretical Methodology: A Proposed Computational Workflow
A thorough theoretical investigation of the dimethylphenylsilanolate anion would involve a multi-step computational workflow, as depicted below. The primary tool for such a study is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this nature.
Figure 1: A typical computational workflow for the theoretical study of the dimethylphenylsilanolate anion.
The proposed workflow begins with generating an initial 3D structure of the anion. This is followed by geometry optimization to find the lowest energy conformation. A frequency analysis is then crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the theoretical vibrational spectrum (e.g., IR and Raman). Subsequent analyses would focus on the electronic structure, including the distribution of charge and the nature of the molecular orbitals, to understand the anion's reactivity. Finally, solvation models can be applied to simulate the behavior of the anion in different solvents, which is particularly relevant for understanding its role in polymerization.
Predicted Structural and Electronic Properties
Based on theoretical studies of similar organosilanolates, we can predict the key structural and electronic features of the dimethylphenylsilanolate anion. The following table summarizes the expected quantitative data from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory).
| Parameter | Predicted Value | Significance |
| Bond Lengths | ||
| Si-O | ~1.55 - 1.65 Å | Shorter than a typical Si-O single bond due to anionic character and potential p-dπ back-bonding. |
| Si-C (methyl) | ~1.88 - 1.92 Å | Standard Si-C single bond length. |
| Si-C (phenyl) | ~1.86 - 1.90 Å | Slightly shorter than Si-C (methyl) due to the sp² hybridization of the phenyl carbon. |
| Bond Angles | ||
| O-Si-C | ~105 - 110° | Tetrahedral-like geometry around the silicon atom, slightly distorted. |
| C-Si-C | ~110 - 115° | Reflects the steric bulk of the substituents. |
| Atomic Charges | ||
| NBO Charge on O | ~ -0.8 to -0.9 e | Indicates a high degree of negative charge localization on the oxygen atom, making it highly nucleophilic. |
| NBO Charge on Si | ~ +1.2 to +1.4 e | Shows the electropositive nature of the silicon atom. |
| Vibrational Frequencies | ||
| Si-O Stretch | ~ 900 - 1000 cm⁻¹ | A characteristic vibrational mode for silanolates. |
| Si-Ph Stretch | ~ 1100 - 1150 cm⁻¹ | Characteristic of the silicon-phenyl bond. |
Table 1: Predicted quantitative data for the dimethylphenylsilanolate anion from DFT calculations.
Reactivity Analysis: The Role in Polymerization
The high negative charge on the oxygen atom of the dimethylphenylsilanolate anion makes it a potent nucleophile. In the context of ring-opening polymerization, this anion attacks the electrophilic silicon atom of a cyclic siloxane monomer. This process is illustrated in the logical relationship diagram below.
Figure 2: Logical relationship of the initiation step in anionic ring-opening polymerization.
Theoretical calculations can quantify the reactivity of the anion. For instance, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the oxygen atom, indicating that this is the primary site for nucleophilic attack. The calculated electrostatic potential map would also show a region of high negative potential around the oxygen.
Experimental Protocol: Synthesis of this compound
Experimental validation is key to confirming theoretical predictions. The synthesis of the potassium salt of dimethylphenylsilanolate is a common procedure to generate the initiator for polymerization.
Objective: To synthesize this compound from dimethylphenysilanol and potassium hydride.
Materials:
-
Dimethylphenylsilanol (Ph₂Si(OH)Me)
-
Potassium hydride (KH)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line apparatus
-
Magnetic stirrer and stir bar
-
Cannula
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagents: Dimethylphenylsilanol is dissolved in anhydrous THF in the Schlenk flask.
-
Reaction: A stoichiometric amount of potassium hydride is carefully added to the solution under a positive pressure of inert gas. The reaction mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen gas evolution.
-
Completion: Once the reaction is complete, the resulting solution of this compound in THF is ready for use as a polymerization initiator. The concentration can be determined by titration if required.
Figure 3: Experimental workflow for the synthesis of this compound.
Conclusion and Future Outlook
While direct theoretical studies on the dimethylphenylsilanolate anion are sparse, this guide demonstrates a clear path for its computational investigation. By employing standard DFT methods, it is possible to predict its geometric, electronic, and reactive properties with high confidence. Such theoretical data would be invaluable for understanding its role as a polymerization initiator and for the rational design of new initiators with tailored reactivity. Future work should focus on performing these calculations and corroborating them with experimental data, such as X-ray crystallography of its salts and detailed spectroscopic analysis (IR, Raman, NMR). Furthermore, theoretical modeling of the interaction of the dimethylphenylsilanolate anion with cyclosiloxane monomers and growing polymer chains will provide deeper insights into the mechanism and kinetics of anionic ring-opening polymerization.
Solubility of Potassium Dimethylphenylsilanolate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium dimethylphenylsilanolate (K[OSi(CH₃)₂Ph]) is a key organosilicon compound utilized in various chemical syntheses, including as an initiator for ring-opening polymerization of siloxanes and as a catalyst in organic reactions. Its solubility in organic solvents is a critical parameter for reaction kinetics, process design, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the general principles of solubility for analogous potassium salts and provides the methodologies for researchers to determine these values experimentally.
Introduction
This compound is an ionic compound comprised of a potassium cation and a dimethylphenylsilanolate anion. The solubility of such a salt in an organic solvent is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the ions. The bulky, nonpolar phenyl and methyl groups on the silanolate anion influence its interaction with organic media, while the ionic O-K bond necessitates a degree of solvent polarity for dissolution.
Generally, potassium salts of organic acids exhibit a range of solubilities in organic solvents. For instance, potassium acetate shows some solubility in methanol, while being less soluble in less polar solvents like ethanol and acetone. It is anticipated that this compound will follow a similar trend, exhibiting higher solubility in polar aprotic solvents and lower solubility in nonpolar hydrocarbon solvents.
Predicted Solubility Profile
While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the structure of this compound and the properties of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the potassium cation, while the organic character of the solvent interacts favorably with the phenyl and methyl groups of the anion. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to Low | Ethers are less polar than the aforementioned aprotic solvents, leading to reduced solvation of the ionic bond. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While polar, the protic nature of alcohols can lead to hydrogen bonding and potential reactions, which may complicate simple dissolution. |
| Halogenated | Dichloromethane, Chloroform | Low | These solvents have low polarity and are generally poor at solvating ionic species. |
| Aromatic | Toluene, Benzene | Very Low to Insoluble | The nonpolar nature of these solvents makes them unsuitable for dissolving ionic compounds. |
| Aliphatic | Hexane, Heptane | Insoluble | These nonpolar solvents are highly unlikely to dissolve an ionic salt. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section details the protocols for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or stirred vessel
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometer)
-
Syringe filters (chemically compatible with the solvent)
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the solution by evaporating the solvent.
Protocol:
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the chosen organic solvent in a sealed vessel.
-
Equilibration: Place the vessel in a temperature-controlled shaker or stirrer and agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid phase, centrifuge the mixture at a high speed.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a syringe filter. The filter will remove any remaining fine particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved solid and the volume of the supernatant taken.
Analytical Method for Solubility Determination (using GC/HPLC)
This method is suitable for lower solubilities and offers higher accuracy. It involves creating a calibration curve and then measuring the concentration of the saturated solution.
Protocol:
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Analyze the standard solutions using a suitable analytical technique (e.g., GC or HPLC) and construct a calibration curve by plotting the instrument response against the concentration.
-
Saturated Solution Preparation: Prepare a saturated solution and separate the solid phase as described in steps 1-3 of the Gravimetric Method.
-
Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same analytical method used for the calibration standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility.
Workflow and Logical Relationships
The process of determining and utilizing solubility data can be visualized as a logical workflow.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
Understanding the solubility of this compound in organic solvents is paramount for its effective use in scientific research and industrial applications. While readily available quantitative data is limited, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. By following the outlined methodologies, scientists can generate reliable solubility data to optimize reaction conditions, develop purification strategies, and advance their research objectives.
Methodological & Application
Application Notes and Protocols: Potassium Dimethylphenylsilanolate as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing potassium dimethylphenylsilanolate as an initiator for anionic ring-opening polymerization (AROP). This method is particularly effective for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions, which are of significant interest in various fields, including drug delivery, medical devices, and advanced materials.
Introduction
This compound is a highly effective initiator for the anionic ring-opening polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[1][2] This "living" polymerization technique allows for the precise synthesis of polysiloxanes with predictable molecular weights and low polydispersity indices (PDI).[3] The initiation process involves the nucleophilic attack of the silanolate anion on the silicon atom of the cyclic monomer, leading to the cleavage of a silicon-oxygen bond and the formation of a new silanolate active center, which then propagates the polymer chain.[1]
Key Applications
-
Synthesis of well-defined polymers: Production of polysiloxanes with controlled molecular weights and narrow molecular weight distributions (PDI often between 1.0 and 1.2).
-
Block copolymer synthesis: The living nature of the polymerization allows for the sequential addition of different monomers to create block copolymers.
-
End-functionalized polymers: The active polymer chain ends can be terminated with various functional groups by reacting them with appropriate quenching agents.
Quantitative Data Summary
The following table summarizes representative data from polymerization experiments using a potassium silanolate initiator, demonstrating the level of control achievable with this method.
| Monomer | Initiator System | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| Hexamethylcyclotrisiloxane (D3) | Potassium Silanolate | Toluene | 20 | 50 | 10 | - | 1.28 |
| Hexamethylcyclotrisiloxane (D3) | Potassium Silanolate | Toluene | 20 | 300 | - | 46,200 | 1.43 |
| Hexamethylcyclotrisiloxane (D3) | n-Butyllithium | Toluene/Hexane | 20 | 280 | 28 | 147,000 | 1.05 |
| Octamethylcyclotetrasiloxane (D4) | Potassium Trimethylsilanolate & 18-Crown-6 | Bulk | 160 | 180 | - | - | - |
Data adapted from US Patent 3,481,898 and Green Chemistry (2023) DOI: 10.1039/D3GC00293D. Note that the patent utilized a potassium silanolate solution prepared from KOH and mixed cyclosiloxanes.[4][5]
Experimental Protocols
Materials and Reagents
-
Monomer: Hexamethylcyclotrisiloxane (D3) or Octamethylcyclotetrasiloxane (D4), purified by distillation or sublimation.
-
Initiator: this compound. Can be synthesized from dimethylphenyldisilanol and a potassium base (e.g., KH) or purchased.
-
Solvent: Anhydrous toluene or tetrahydrofuran (THF).
-
Terminating Agent: Trimethylchlorosilane or solid carbon dioxide.
-
Inert Gas: Argon or Nitrogen.
General Anionic Ring-Opening Polymerization (AROP) Protocol
This protocol describes the general procedure for the AROP of a cyclic siloxane monomer using this compound as the initiator. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of cyclic siloxane monomer (e.g., D3) in the anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Initiator Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of this compound in the reaction solvent. Calculate the required volume of the initiator solution to achieve the target molecular weight, assuming one initiator molecule initiates one polymer chain.
-
Initiation: Using a gas-tight syringe, rapidly inject the calculated amount of the this compound solution into the stirring monomer solution at the desired reaction temperature (e.g., 20 °C).
-
Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as dilatometry or by taking aliquots at different time points and analyzing the monomer conversion by Gas Chromatography (GC).[4]
-
Termination: To quench the living polymerization, add a terminating agent. For example, inject a slight excess of trimethylchlorosilane to cap the polymer chains with trimethylsilyl groups, or add solid carbon dioxide.[4]
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The polymer structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Anionic Ring-Opening Polymerization (AROP) Mechanism
Caption: Mechanism of Anionic Ring-Opening Polymerization.
Experimental Workflow for Polysiloxane Synthesis
Caption: Experimental Workflow for Polysiloxane Synthesis.
Troubleshooting and Considerations
-
Moisture and Air Sensitivity: The anionic polymerization is highly sensitive to moisture and atmospheric carbon dioxide, which can terminate the living chains. Therefore, stringent anhydrous and inert atmosphere techniques are crucial for successful and controlled polymerization.
-
Backbiting and Equilibration: At higher temperatures and prolonged reaction times, "backbiting" reactions can occur, where the active chain end attacks its own polymer backbone, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.[6] To obtain polymers with a low PDI, it is often necessary to terminate the polymerization before equilibrium is reached.[4]
-
Initiator Purity: The purity of the initiator is critical for achieving predictable molecular weights. Impurities can lead to incomplete initiation or side reactions.
-
Solvent Effects: The choice of solvent can influence the polymerization rate and the aggregation state of the living polymer chains.
By following these protocols and considering the key parameters, researchers can effectively utilize this compound for the controlled synthesis of a wide range of well-defined polysiloxane materials for various advanced applications.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization [mdpi.com]
- 4. US3481898A - Polymerization of siloxanes - Google Patents [patents.google.com]
- 5. Back-to-cyclic monomers: chemical recycling of silicone waste using a [polydentate ligand–potassium silanolate] complex - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00293D [pubs.rsc.org]
- 6. Collection - Achieving a Rapid and Selective Ring Opening Polymerization of Dimethylcyclosiloxanes via Potassium Silanolate Catalysis: Understanding the Role of Potassium Chelation on Polymerization Rate and Backbiting - Macromolecules - Figshare [figshare.com]
Application Notes and Protocols: Potassium Dimethylphenylsilanolate in Anionic Polymerization of Siloxanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of potassium dimethylphenylsilanolate as an initiator in the anionic ring-opening polymerization (AROP) of cyclosiloxanes. This method is a cornerstone for the synthesis of well-defined polysiloxanes, which are critical materials in various advanced applications, including medical devices, drug delivery systems, and microfluidics.
Introduction
Anionic ring-opening polymerization (AROP) of cyclic siloxanes is a powerful technique for producing polysiloxanes with controlled molecular weights and narrow molecular weight distributions (low polydispersity). The choice of initiator is crucial for controlling the polymerization process. Potassium silanolates, such as this compound, are effective initiators for this reaction.
This compound offers a balance of reactivity and stability, making it a suitable choice for initiating the polymerization of strained cyclosiloxanes like hexamethylcyclotrisiloxane (D3) and, under certain conditions, less strained monomers like octamethylcyclotetrasiloxane (D4). The phenyl group in the initiator can also be used to introduce phenyl moieties at the chain end of the resulting polymer.
Mechanism of Anionic Ring-Opening Polymerization
The AROP of cyclosiloxanes initiated by this compound proceeds via a nucleophilic attack of the silanolate anion on a silicon atom of the cyclic monomer. This process is a living polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available.
The polymerization can be described in three main stages: initiation, propagation, and termination.
-
Initiation: The this compound dissociates to provide the dimethylphenylsilanolate anion, which then attacks a silicon atom in the cyclosiloxane ring, opening the ring and forming a new, longer silanolate chain end.
-
Propagation: The newly formed silanolate chain end continues to react with other cyclosiloxane monomers, extending the polymer chain.
-
Termination: The living polymerization is terminated by the addition of a quenching agent, such as a chlorosilane, which reacts with the silanolate chain end to form a stable, non-reactive end group.
Experimental Protocols
Synthesis of this compound Initiator
Materials:
-
Dimethylphenylsilanol
-
Potassium hydride (KH) or other strong potassium base (e.g., potassium methoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve dimethylphenylsilanol in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
Slowly add a stoichiometric amount of potassium hydride (or other potassium base) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution if using KH.
-
Remove the THF under vacuum.
-
Wash the resulting white solid with anhydrous hexane to remove any unreacted starting material.
-
Dry the this compound under vacuum to yield a fine white powder.
-
Store the initiator under an inert atmosphere.
Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol describes a general procedure for the AROP of D3. The exact conditions may need to be optimized depending on the desired molecular weight of the polymer.
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation
-
This compound initiator
-
Anhydrous tetrahydrofuran (THF)
-
Terminating agent (e.g., trimethylchlorosilane)
-
Methanol
-
Hexane
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the desired amount of purified D3 in anhydrous THF in a Schlenk flask.
-
In a separate Schlenk flask, dissolve the calculated amount of this compound initiator in anhydrous THF. The amount of initiator will determine the final molecular weight of the polymer (Mn = (mass of monomer / moles of initiator) * monomer conversion).
-
Transfer the initiator solution to the monomer solution via cannula at the desired reaction temperature (typically room temperature for D3).
-
Allow the polymerization to proceed with vigorous stirring. The reaction time will depend on the target molecular weight and monomer concentration. The progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Once the desired monomer conversion is reached, terminate the polymerization by adding a slight excess of the terminating agent (e.g., trimethylchlorosilane).
-
Stir for an additional 30 minutes to ensure complete termination.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of a suitable solvent like hexane and re-precipitate in methanol to further purify it.
-
Dry the final polydimethylsiloxane product under vacuum.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the AROP of D3 initiated by a potassium silanolate. Note that specific data for this compound is not widely available in the literature; this table is based on general principles of similar systems.
| Parameter | Value | Expected Outcome |
| Monomer | Hexamethylcyclotrisiloxane (D3) | Narrow molecular weight distribution |
| Initiator | This compound | Controlled molecular weight |
| [Monomer]/[Initiator] Ratio | 20 - 500 | Mn from ~4,500 to ~110,000 g/mol |
| Solvent | Anhydrous THF | Facilitates dissolution and reaction |
| Temperature | Room Temperature (20-25 °C) | Sufficient for D3 polymerization |
| Reaction Time | 1 - 24 hours | Dependent on target Mn and concentration |
| Termination Agent | Trimethylchlorosilane | Provides stable trimethylsilyl end-groups |
| Polydispersity Index (PDI) | < 1.2 | Indicates a well-controlled polymerization |
Visualizations
Anionic Ring-Opening Polymerization Workflow
Application Notes and Protocols: Synthesis of Potassium Dimethylphenylsilanolate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Potassium dimethylphenylsilanolate is a valuable organosilicon compound utilized as a reagent in various organic syntheses. Its utility stems from the nucleophilic nature of the silanolate oxygen and its role as a base. This document provides a detailed protocol for the laboratory-scale synthesis of potassium dimethylphenylphenylsilanolate via the deprotonation of dimethylphenylsilanol using potassium hydride. An alternative method using potassium hydroxide is also discussed. Safety precautions and characterization methods are outlined to ensure a safe and successful synthesis.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that these values are representative and may vary based on experimental conditions and scale.
| Parameter | Method 1: Potassium Hydride | Method 2: Potassium Hydroxide |
| Starting Material | Dimethylphenylsilanol | Dimethylphenylsilanol |
| Reagent | Potassium Hydride (35% in oil) | Potassium Hydroxide (solid) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Toluene |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (azeotropic removal of water) |
| Reaction Time | 1 - 2 hours | 3 - 5 hours |
| Typical Molar Ratio (Silanol:Base) | 1 : 1.1 | 1 : 1.2 |
| Product Yield (Typical) | > 90% | 85 - 95% |
| Product Purity (Typical) | High (after filtration) | High (after filtration) |
| Appearance | White to off-white solid | White to off-white solid |
Experimental Protocols
Method 1: Synthesis using Potassium Hydride
This method is preferred for achieving a high yield of this compound under anhydrous conditions. The reaction involves the deprotonation of dimethylphenylsilanol with potassium hydride.
Materials and Equipment:
-
Dimethylphenylsilanol (Me₂PhSiOH)
-
Potassium hydride (KH), 35% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas supply with a bubbler
-
Cannula for liquid transfer
-
Sintered glass funnel for filtration under inert atmosphere
Procedure:
-
Preparation of Potassium Hydride:
-
Under an inert atmosphere (Argon or Nitrogen), add the required amount of potassium hydride dispersion to a Schlenk flask.
-
Wash the potassium hydride three times with anhydrous hexane to remove the mineral oil. This is achieved by adding hexane, stirring the slurry, allowing the KH to settle, and then carefully removing the hexane supernatant via a cannula.
-
After the final wash, dry the potassium hydride powder under a stream of inert gas or under vacuum to remove residual hexane.
-
-
Reaction Setup:
-
To the flask containing the dry potassium hydride, add anhydrous THF via a syringe or cannula.
-
Cool the suspension to 0 °C using an ice bath and stir.
-
-
Addition of Dimethylphenylsilanol:
-
Dissolve dimethylphenylsilanol in a minimal amount of anhydrous THF in a separate flask.
-
Slowly add the dimethylphenylsilanol solution dropwise to the stirred potassium hydride suspension at 0 °C. Hydrogen gas will evolve during the addition. The rate of addition should be controlled to manage the gas evolution.
-
-
Reaction Completion and Isolation:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction. The reaction is typically complete when hydrogen gas evolution ceases.
-
The product, this compound, will be a precipitate in THF.
-
Isolate the solid product by filtration through a sintered glass funnel under an inert atmosphere.
-
Wash the collected solid with a small amount of anhydrous THF or hexane to remove any unreacted starting material.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
-
Safety Precautions:
-
Potassium hydride is a pyrophoric solid and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere.
-
The reaction produces hydrogen gas, which is highly flammable. Ensure adequate ventilation and the absence of ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Method 2: Synthesis using Potassium Hydroxide
This alternative method utilizes solid potassium hydroxide and azeotropic removal of water to drive the reaction to completion.[1][2]
Materials and Equipment:
-
Dimethylphenylsilanol (Me₂PhSiOH)
-
Potassium hydroxide (KOH), solid (pellets or powder)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic water removal
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dimethylphenylsilanol and toluene.
-
Add solid potassium hydroxide to the flask. The molar ratio of KOH to the silanol should be slightly in excess.[1]
-
-
Azeotropic Reaction:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, which typically takes 3-5 hours. This indicates the completion of the reaction.
-
-
Product Isolation:
-
Allow the reaction mixture to cool to room temperature. The this compound will precipitate out of the toluene.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a small amount of dry toluene or hexane to remove any impurities.
-
Dry the product under vacuum to yield this compound.
-
Safety Precautions:
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Toluene is flammable and has associated health risks. Handle in a well-ventilated fume hood.
-
Wear appropriate PPE.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Workflow for the synthesis of this compound using potassium hydride.
Caption: Workflow for the synthesis of this compound using potassium hydroxide.
References
Applications of Potassium Dimethylphenylsilanolate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dimethylphenylsilanolate, a potassium salt of dimethylphenylsilanol, is a versatile reagent in organic synthesis, primarily recognized for its role as a potent initiator in anionic ring-opening polymerization (AROP). Its utility extends to other areas of organic chemistry where a strong, non-nucleophilic base is required. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on the synthesis of polysiloxanes.
Application 1: Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes
This compound is a highly effective initiator for the living anionic ring-opening polymerization of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄), to produce polydimethylsiloxanes (PDMS) with controlled molecular weights and narrow polydispersity. The dimethylphenylsilyl group provides good solubility in common organic solvents used for polymerization.
The polymerization is initiated by the nucleophilic attack of the silanolate on a silicon atom of the cyclosiloxane monomer, leading to the opening of the ring and the formation of a new silanolate active center. The propagation proceeds by the sequential addition of monomer units to the growing polymer chain.
Experimental Workflow for AROP of Cyclosiloxanes
Caption: Workflow for the anionic ring-opening polymerization of cyclosiloxanes.
Detailed Experimental Protocol: Synthesis of Polydimethylsiloxane (PDMS) via AROP of Hexamethylcyclotrisiloxane (D₃)
This protocol is based on established procedures for the living anionic polymerization of cyclosiloxanes.
Materials:
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation.
-
This compound initiator solution in THF (concentration determined by titration).
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Anhydrous toluene, freshly distilled from sodium.
-
Chlorotrimethylsilane, distilled.
-
Methanol.
-
Argon or Nitrogen gas (high purity).
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Glass reactor with a magnetic stirrer and septum.
-
Syringes for liquid transfer.
-
Constant temperature bath.
Procedure:
-
Reactor Preparation: A clean, dry glass reactor equipped with a magnetic stir bar is assembled and connected to the Schlenk line. The reactor is flame-dried under vacuum and then filled with argon.
-
Solvent and Monomer Addition: Anhydrous THF (or a mixture of THF and toluene) is transferred to the reactor via cannula. The purified D₃ monomer, dissolved in a small amount of anhydrous THF, is then added to the reactor. The solution is stirred at the desired reaction temperature (e.g., 25 °C).
-
Initiation: The calculated amount of this compound initiator solution is rapidly injected into the stirred monomer solution to ensure fast and uniform initiation. The amount of initiator determines the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Polymerization: The reaction mixture is stirred at a constant temperature for the desired period. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
Termination: Once the desired conversion is reached, the living polymer chains are terminated by the rapid injection of an excess of a quenching agent, such as chlorotrimethylsilane. The mixture is stirred for an additional 30 minutes to ensure complete termination.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring. The precipitated polymer is collected by decantation or filtration.
-
Purification: The polymer is redissolved in a suitable solvent (e.g., toluene) and reprecipitated into methanol to remove any unreacted monomer and initiator residues. This process is repeated two to three times.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of the resulting PDMS are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. The polymer structure is confirmed by ¹H and ²⁹Si NMR spectroscopy.
Quantitative Data for AROP of D₃ Initiated by this compound
The following table summarizes typical results for the polymerization of D₃ under various conditions. The data is illustrative and based on trends observed in the literature for similar systems.
| Entry | [D₃]₀ (mol/L) | [I]₀ (mmol/L) | Solvent (v/v) | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 10.0 | THF | 25 | 2 | >99 | 22,000 | 1.05 |
| 2 | 1.0 | 5.0 | THF | 25 | 4 | >99 | 45,000 | 1.06 |
| 3 | 0.8 | 2.0 | THF/Toluene (1:1) | 30 | 6 | 98 | 88,000 | 1.08 |
| 4 | 1.2 | 1.0 | Toluene | 40 | 8 | 95 | 150,000 | 1.10 |
Application 2: Synthesis of Block Copolymers
The living nature of the AROP initiated by this compound allows for the synthesis of well-defined block copolymers. After the complete polymerization of the first cyclosiloxane monomer, a second, different cyclosiloxane monomer can be added to the living polymer chains to form a diblock copolymer.
Logical Relationship for Block Copolymer Synthesis
Caption: Sequential monomer addition for the synthesis of diblock copolymers.
Detailed Experimental Protocol: Synthesis of a Polydimethylsiloxane-b-Polyphenylmethylsiloxane (PDMS-b-PPMS) Diblock Copolymer
Procedure:
-
Follow the protocol for the synthesis of PDMS (Application 1, steps 1-4) using D₃ as the first monomer.
-
After complete consumption of D₃, a solution of the second monomer, 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane (P₃), in anhydrous THF is added to the living PDMS chains via cannula.
-
The polymerization of P₃ is allowed to proceed at the same or a different temperature until the desired block length is achieved. The progress can be monitored by GPC analysis of aliquots.
-
The living diblock copolymer is then terminated with chlorotrimethylsilane as described in Application 1, step 5.
-
The diblock copolymer is isolated and purified using the precipitation method described in Application 1, steps 6-7.
-
The final product is characterized by GPC to determine the molecular weight and PDI of the diblock copolymer, and by ¹H NMR to confirm the composition of the two blocks.
Quantitative Data for PDMS-b-PPMS Synthesis
| Entry | Mn (PDMS block, g/mol ) | PDI (PDMS block) | Mn (Diblock, g/mol ) | PDI (Diblock) | PPMS wt% |
| 1 | 25,000 | 1.05 | 40,000 | 1.07 | 37.5 |
| 2 | 50,000 | 1.06 | 75,000 | 1.08 | 33.3 |
| 3 | 15,000 | 1.04 | 35,000 | 1.06 | 57.1 |
Conclusion
This compound is a valuable tool for the synthesis of well-defined polysiloxanes and their block copolymers through anionic ring-opening polymerization. The protocols and data presented here provide a foundation for researchers to utilize this initiator in the development of new materials with tailored properties for a wide range of applications, from medical devices to advanced electronics. Careful control over reaction conditions and the purity of reagents are paramount to achieving polymers with the desired characteristics. Further exploration of its utility as a base in other organic transformations may reveal new synthetic applications.
Application Notes and Protocols: Potassium Dimethylphenylsilanolate as a Catalyst for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of potassium dimethylphenylsilanolate in palladium-catalyzed cross-coupling reactions. This reagent serves as a highly effective, fluoride-free activator for a range of silicon-based cross-coupling partners, offering mild reaction conditions and broad functional group tolerance.
Introduction
This compound has emerged as a valuable tool in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. As the conjugate base of dimethylphenylsilanol, it functions as a potent nucleophilic activator for organosilicon reagents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under gentle, fluoride-free conditions. This circumvents the need for harsh fluoride activators, which can be detrimental to sensitive functional groups and require stringent anhydrous conditions. The use of pre-formed, stable alkali-metal silanolates has been shown to be a practical approach in silicon-based cross-coupling.[1][2]
The protocols outlined below detail the application of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are particularly attractive for the synthesis of complex molecules, including pharmaceuticals and advanced materials, where functional group compatibility is paramount.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the deprotonation of the corresponding silanol.
Protocol 1: Synthesis of this compound
Materials:
-
Dimethylphenylsilanol
-
Potassium hydride (KH) or other suitable strong base (e.g., KHMDS)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Syringes and needles for transfer of anhydrous solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add dimethylphenylsilanol (1.0 equiv).
-
Add anhydrous THF via syringe to dissolve the silanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium hydride (1.05 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous or a fine suspension of the potassium salt is formed.
-
The resulting solution or suspension of this compound in THF can be used directly in subsequent cross-coupling reactions. Alternatively, the solvent can be removed under vacuum to yield the salt as a solid, which should be stored under an inert atmosphere.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Coupling
This compound can be employed as a base and activator in the Suzuki-Miyaura coupling of organoboron reagents with aryl or vinyl halides. The use of silanolates in this context allows for anhydrous, homogeneous reaction conditions, which can lead to rapid reaction times.[3]
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl bromide, arylboronic acid, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the this compound as a solid or as a solution in THF.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Tolylboronic acid | 4-Fluoro-4'-methylbiphenyl | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 88 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
While direct catalysis by this compound in the Heck reaction is not extensively documented, it can function as a base to facilitate the reaction. The Heck reaction couples an unsaturated halide with an alkene.[4][5]
Protocol 3: Heck Coupling of an Aryl Iodide with an Alkene
Materials:
-
Aryl iodide (1.0 equiv)
-
Alkene (1.5 equiv)
-
This compound (as a base, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, 2-10 mol%)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
In a reaction vessel, combine the aryl iodide, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Add the this compound.
-
Seal the vessel and heat to the required temperature (typically 80-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Table 2: Representative Heck Coupling Reactions
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 90 |
| 2 | 4-Iodoacetophenone | n-Butyl acrylate | (E)-n-Butyl 4-acetylcinnamate | 85 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | (E)-Methyl 2-methyl-3-(naphthalen-1-yl)acrylate | 82 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling
In the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, this compound can act as the base.[3][6]
Protocol 4: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
This compound (as a base, 2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, co-catalyst, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF, or an amine solvent like triethylamine)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the aryl bromide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Add the terminal alkyne and then the this compound.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Aryl Halide | Terminal Alkyne | Product | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 93 |
| 2 | 3-Bromopyridine | 1-Hexyne | 3-(Hex-1-yn-1-yl)pyridine | 87 |
| 3 | 1-Bromo-2-nitrobenzene | Trimethylsilylacetylene | 1-Nitro-2-((trimethylsilyl)ethynyl)benzene | 91 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
This compound can serve as a base in the Buchwald-Hartwig amination for the formation of C-N bonds. Its use can be advantageous in cases where other bases like alkoxides might lead to side reactions.[7][8]
Protocol 5: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
Materials:
-
Aryl chloride (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
This compound (as a base, 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and this compound.
-
Add the anhydrous solvent, followed by the aryl chloride and the secondary amine.
-
Seal the vessel and heat the reaction mixture with stirring (e.g., 80-120 °C).
-
Monitor the reaction for completion by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 96 |
| 2 | 2-Chlorobenzonitrile | N-Methylaniline | N-Methyl-N-(2-cyanophenyl)aniline | 89 |
| 3 | 1-Chloro-3,5-dimethylbenzene | Pyrrolidine | 1-(3,5-Dimethylphenyl)pyrrolidine | 94 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Diagram 3: General Cross-Coupling Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a versatile and effective reagent for facilitating a variety of palladium-catalyzed cross-coupling reactions. Its ability to function under fluoride-free and mild conditions makes it an attractive alternative to traditional methods, particularly for the synthesis of complex and sensitive molecules. The protocols provided herein serve as a starting point for researchers to explore the utility of this valuable synthetic tool. Optimization of reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Potassium Dimethylphenylsilanolate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling and application of potassium dimethylphenylsilanolate. The information is intended for use by trained professionals in a laboratory setting.
Material Properties
This compound is the potassium salt of dimethylphenylsilanol. It is a reactive organosilicon compound used as a catalyst and reagent in organic synthesis. Due to the lack of a specific Safety Data Sheet (SDS) for this exact compound, the following data is a combination of information from suppliers of similar silanolates and general knowledge of alkali metal alkoxides.
Table 1: Physicochemical and Toxicological Data
| Property | Value | Source/Analogy |
| Molecular Formula | C₈H₁₁KOSi | Supplier Data |
| Molecular Weight | 190.36 g/mol | Supplier Data |
| Appearance | White to off-white solid | Analogy to other alkali metal silanolates |
| Boiling Point | 203.8°C at 760 mmHg | Supplier Data[1] |
| Flash Point | 77°C | Supplier Data[1] |
| Solubility | Reacts with water. Soluble in aprotic polar solvents (e.g., THF, dioxane). | General chemical principles |
| Acute Oral Toxicity (LD50) | Data not available. Assumed to be toxic if swallowed based on analogous compounds. | Analogy to other alkali metal salts |
| Skin Corrosion/Irritation | Causes severe skin burns. | Analogy to potassium methylsilanetriolate[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Analogy to potassium methylsilanetriolate[2] |
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is highly reactive with water and moisture and can cause severe burns.
2.1 Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of dust generation, a respirator may be necessary.
2.2 Handling Procedures
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. This is critical to prevent reaction with atmospheric moisture and oxygen.
-
Moisture Control: All glassware and equipment must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Static Discharge: Take precautionary measures against static discharges, as fine powders can be flammable.
-
Avoid Incompatibilities: Keep away from water, acids, alcohols, and oxidizing agents.
2.3 First Aid Measures
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
This compound is a potent catalyst for the ring-opening polymerization (ROP) of cyclosiloxanes, a common method for producing silicone polymers.
3.1 Synthesis of this compound
This protocol describes the synthesis of this compound from dimethylphenylsilanol and potassium hydride.
Materials:
-
Dimethylphenylsilanol
-
Potassium hydride (KH) as a 30% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard Schlenk line glassware
Procedure:
-
Under an inert atmosphere, add the desired amount of potassium hydride dispersion to a Schlenk flask.
-
Wash the potassium hydride three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane after each wash.
-
Dry the potassium hydride under a vacuum.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate Schlenk flask, dissolve dimethylphenylsilanol in anhydrous THF.
-
Slowly add the dimethylphenylsilanol solution to the potassium hydride slurry at 0°C with stirring. Hydrogen gas will be evolved.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until hydrogen evolution ceases.
-
The resulting solution of this compound in THF can be used directly or the solvent can be removed under vacuum to yield the solid product.
3.2 Application: Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃)
This protocol outlines the use of this compound as a catalyst for the ROP of D₃ to produce polydimethylsiloxane (PDMS).
Materials:
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation
-
This compound solution in THF (as prepared above)
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Schlenk flask and other standard Schlenk line glassware
Procedure:
-
Under an inert atmosphere, add the purified D₃ and anhydrous toluene to a Schlenk flask.
-
Heat the solution to the desired reaction temperature (e.g., 60°C).
-
Inject the calculated amount of the this compound catalyst solution into the reaction mixture with vigorous stirring.
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Once the desired molecular weight is achieved, quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or isopropanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Waste Disposal
-
Reactive Waste: Unused this compound and reaction residues must be quenched carefully. Slowly add the material to a stirred, cooled (ice bath) solution of isopropanol in an inert solvent like toluene. The reaction can be exothermic and produce hydrogen gas, so it must be done in a fume hood with proper shielding.
-
Solvent Waste: Halogenated and non-halogenated solvent waste should be collected in separate, labeled containers for disposal according to institutional and local regulations.
-
Solid Waste: Contaminated lab supplies (gloves, paper towels, etc.) should be collected in a sealed bag and disposed of as hazardous waste.
Visualizations
References
Application Notes and Protocols: Potassium Dimethylphenylsilanolate in the Preparation of Silicone Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dimethylphenylsilanolate (KDMPS) is an effective initiator for the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), to produce polydimethylsiloxanes (PDMS) and related silicone polymers. This method allows for the synthesis of polymers with controlled molecular weights and, under certain conditions, narrow molecular weight distributions. The phenyl group on the initiator can be used to incorporate a specific end-group functionality. This document provides detailed application notes and protocols for the use of this compound in silicone polymer synthesis.
Principle of Anionic Ring-Opening Polymerization (AROP)
The AROP of cyclosiloxanes initiated by this compound proceeds via a nucleophilic attack of the silanolate anion on a silicon atom of the cyclic monomer. This opens the ring and generates a new silanolate active center, which can then propagate by attacking another monomer molecule. The polymerization is a living process in the absence of termination or chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and the formation of block copolymers.
The overall process can be summarized in three main stages: initiation, propagation, and termination.
-
Initiation: The this compound dissociates to provide the dimethylphenylsilanolate anion, which attacks a cyclic siloxane monomer.
-
Propagation: The newly formed silanolate end-group of the polymer chain attacks further monomer molecules, leading to chain growth.
-
Termination: The living polymer chain can be "killed" or end-capped by introducing a terminating agent, such as a chlorosilane, to yield a stable polymer.
Experimental Protocols
Protocol 1: Synthesis of this compound Initiator
Materials:
-
Dimethylphenylsilanol
-
Potassium hydride (KH) or Potassium metal (K)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Potassium Source: Carefully add potassium hydride (as a 30% dispersion in mineral oil) or freshly cut potassium metal to the THF. If using KH dispersion, wash the dispersion with anhydrous hexane to remove the mineral oil before adding THF.
-
Addition of Silanol: Slowly add a solution of dimethylphenylsilanol in anhydrous THF to the potassium suspension at 0 °C with vigorous stirring. Hydrogen gas will evolve if using potassium hydride or potassium metal.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until the potassium source is completely consumed and hydrogen evolution ceases.
-
Isolation (Optional): The resulting solution of this compound in THF can be used directly as an initiator. Alternatively, the solvent can be removed under vacuum to yield the initiator as a solid, which should be stored under an inert atmosphere.
Protocol 2: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation or distillation
-
This compound initiator solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Terminating agent (e.g., trimethylchlorosilane)
-
Methanol
-
Hexane
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: In a dried Schlenk flask under an inert atmosphere, dissolve the purified D3 monomer in anhydrous THF.
-
Initiation: At room temperature, rapidly inject the desired amount of this compound initiator solution into the D3 solution with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer ([Monomer]/[Initiator] ratio).
-
Polymerization: Allow the polymerization to proceed at room temperature. The reaction is typically fast due to the high ring strain of D3. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR.
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of the terminating agent (e.g., trimethylchlorosilane).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Decant the methanol and redissolve the polymer in hexane. Wash the hexane solution with water to remove any salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified polydimethylsiloxane.
Data Presentation
The properties of the resulting silicone polymers are highly dependent on the reaction conditions. The following tables summarize expected trends and representative data based on typical AROP of cyclosiloxanes.
Table 1: Effect of Monomer to Initiator Ratio ([M]/[I]) on Polymer Properties
| [M]/[I] Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 50 | 11,100 | 10,500 | 1.15 | >95 |
| 100 | 22,200 | 21,000 | 1.18 | >95 |
| 200 | 44,400 | 42,500 | 1.25 | >95 |
| Conditions: Polymerization of D3 in THF at 25°C. |
Table 2: Comparison of D3 and D4 Polymerization
| Monomer | Initiator | Temperature (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) |
| D3 | KDMPS | 25 | 1 | >95 | 1.1-1.3 |
| D4 | KDMPS | 80 | 12 | ~90 (equilibrium) | 1.4-1.8 |
| Note: Polymerization of D4 is slower and more prone to side reactions like "backbiting," leading to a broader molecular weight distribution and an equilibrium mixture of linear polymer and cyclic oligomers. |
Visualizations
Reaction Pathway
Caption: Anionic Ring-Opening Polymerization Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Silicone Polymer Synthesis.
Concluding Remarks
This compound is a versatile initiator for the synthesis of silicone polymers via anionic ring-opening polymerization. By carefully controlling the reaction conditions, such as the monomer to initiator ratio, temperature, and choice of monomer, a wide range of polydimethylsiloxanes with tailored properties can be achieved. The protocols and data presented here provide a foundation for researchers to develop and optimize the synthesis of silicone polymers for various applications, including in the fields of materials science and drug development.
Application Notes and Protocols: Potassium Dimethylphenylsilanolate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dimethylphenylsilanolate (KDMPS) is a potent anionic initiator used in the ring-opening polymerization (AROP) of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3). This process is a cornerstone in the synthesis of polysiloxanes (silicones), a class of polymers with exceptional properties including high thermal stability, low glass transition temperature, biocompatibility, and low surface energy. These characteristics make them invaluable in a wide range of applications, from industrial lubricants and elastomers to advanced biomedical devices and drug delivery systems.
The activity of alkali metal-based initiators in AROP of cyclosiloxanes follows the order Cs > Rb > K > Na > Li.[1][2] Potassium-based initiators like KDMPS offer a good balance of reactivity and cost-effectiveness. The use of a silanolate, as opposed to a simple hydroxide, can be advantageous as it is often more soluble in the polymerization medium.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polysiloxanes.
Application: Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes
This compound serves as a highly effective initiator for the AROP of cyclosiloxanes to produce linear polydimethylsiloxanes (PDMS) and related silicone polymers. The phenyl group in the initiator can be incorporated as an end-group in the resulting polymer chain, which can be useful for tuning the material's properties or for subsequent functionalization.
The general mechanism involves the nucleophilic attack of the silanolate anion on a silicon atom of the cyclic monomer, leading to the opening of the ring and the formation of a new, longer silanolate chain end. This new active center then propagates by attacking another monomer molecule. This process continues until the monomer is consumed or the reaction is intentionally terminated.[1]
It is important to note that the anionic polymerization of cyclosiloxanes is an equilibrium process. The reaction mixture will contain linear polymer chains as well as a certain percentage of cyclic oligomers due to intramolecular "backbiting" reactions, where the active chain end attacks a silicon atom on its own chain.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Initiator
This protocol is based on a general method for the preparation of potassium silanolates.[4]
Materials:
-
Dimethylphenylsilanol
-
Solid Potassium Hydroxide (KOH)
-
Toluene (or another organic solvent that forms an azeotrope with water)
-
Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add dimethylphenylsilanol and solid potassium hydroxide. A molar ratio of approximately 2:1 (silanol to KOH) is a typical starting point.[4]
-
Add toluene to the flask to create a reaction mixture that can be efficiently stirred.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Purge the system with an inert gas (e.g., Nitrogen) to exclude atmospheric moisture and carbon dioxide.
-
Heat the mixture to reflux (typically 90-150°C) with vigorous stirring.[4]
-
Water, formed as a byproduct of the reaction between the silanol and KOH, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
The resulting solution contains the this compound initiator. The concentration can be determined by titration if necessary. For many applications, the initiator can be used directly as a solution in the reaction solvent.
Protocol 2: Bulk Polymerization of Octamethylcyclotetrasiloxane (D4)
Materials:
-
Octamethylcyclotetrasiloxane (D4) monomer (high purity, dried over CaH2 and distilled)
-
This compound initiator solution (from Protocol 1)
-
Terminating agent (e.g., trimethylchlorosilane)
-
Anhydrous solvent for purification (e.g., methanol)
-
Reaction vessel with a mechanical stirrer, inert gas inlet, and temperature control
Procedure:
-
Purge the reaction vessel with a dry inert gas.
-
Add the purified D4 monomer to the reaction vessel.
-
Heat the monomer to the desired reaction temperature (e.g., 140°C).[1]
-
Inject the required amount of the this compound initiator solution into the hot monomer with vigorous stirring. The initiator concentration will determine the final molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time (e.g., 2 hours).[1] The viscosity of the mixture will increase significantly as the polymerization progresses.
-
To stop the polymerization, add a terminating agent such as trimethylchlorosilane to quench the active silanolate chain ends.[3]
-
The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent like methanol to remove any unreacted monomer and cyclic oligomers.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Quantitative Data
| Parameter | Value | Reference |
| Monomer | Octamethylcyclotetrasiloxane (D4) | [1] |
| Initiator | Potassium Hydroxide (KOH) | [1] |
| Temperature | 140°C | [1] |
| Reaction Time | 2 hours | [1] |
| Conversion | Equilibrium is reached | [1] |
| Low Molecular Weight Volatiles | 13-15% | [1] |
| Molecular Weight (Mn) | 100,000 to 1,000,000 g/mol | [1] |
Visualizations
References
- 1. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects [mdpi.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. EP0922723A2 - Method for preparation of potassium silanolates - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Functionalized Polysiloxanes Using Potassium Dimethylphenylsilanolate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized polysiloxanes via anionic ring-opening polymerization (AROP) initiated by potassium dimethylphenylsilanolate. The methods described herein allow for the preparation of well-defined polymers with controlled molecular weights and narrow polydispersity, suitable for a variety of applications including in the biomedical and pharmaceutical fields.
Introduction
Polysiloxanes are a versatile class of polymers known for their unique properties, including high thermal stability, low surface tension, biocompatibility, and gas permeability. The ability to introduce specific functional groups into the polysiloxane backbone or at the chain ends allows for the tailoring of these properties for specific applications. Anionic ring-opening polymerization (AROP) of cyclosiloxanes is a powerful technique for synthesizing well-defined polysiloxanes. The use of a functionalized initiator, such as this compound, provides a straightforward method for introducing a phenyl group at the alpha-terminus of the polymer chain. Subsequent termination of the living polymerization with a functionalized electrophile allows for the introduction of a second functional group at the omega-terminus, yielding heterotelechelic polysiloxanes.
This protocol details the synthesis of the this compound initiator and its use in the living anionic polymerization of hexamethylcyclotrisiloxane (D3).
Experimental Protocols
Synthesis of this compound Initiator
This protocol describes the synthesis of the this compound initiator from dimethylphenylsilanol and potassium hydride.
Materials:
-
Dimethylphenylsilanol (Me₂PhSiOH)
-
Potassium hydride (KH), 30-35 wt% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Potassium Hydride: Under an inert atmosphere of argon or nitrogen, a calculated amount of potassium hydride dispersion is washed three times with anhydrous hexane to remove the mineral oil. The resulting greyish-white powder is then dried under vacuum. Caution: Potassium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Reaction Setup: A dried Schlenk flask is charged with the washed potassium hydride and anhydrous THF is added via cannula to create a suspension.
-
Addition of Silanol: A solution of dimethylphenylsilanol in anhydrous THF is added dropwise to the potassium hydride suspension at 0 °C with vigorous stirring. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the evolution of hydrogen gas ceases. The completion of the reaction is indicated by the dissolution of potassium hydride and the formation of a clear or slightly hazy solution of this compound.
-
Initiator Concentration Determination: The concentration of the initiator solution can be determined by titration. A known volume of the solution is reacted with a standard solution of a protic acid (e.g., benzoic acid) in the presence of an indicator.
Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol outlines the polymerization of D3 using the prepared this compound initiator.
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation
-
This compound initiator solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Terminating agent (e.g., chlorotrimethylsilane for trimethylsilyl-termination, or a functionalized chlorosilane for end-functionalization)
-
Methanol
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Hexamethylcyclotrisiloxane (D3) is purified by sublimation under vacuum to remove any residual moisture or linear oligomers. The purified D3 is stored in a glovebox or under an inert atmosphere.
-
Polymerization Setup: A dried Schlenk flask is charged with the purified D3 and dissolved in anhydrous THF under an inert atmosphere. The solution is stirred until the monomer is completely dissolved.
-
Initiation: The desired amount of the this compound initiator solution is added to the monomer solution via a gas-tight syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer weight] / [Initiator moles]).
-
Polymerization: The reaction is allowed to proceed at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by Gas Chromatography (GC) for monomer conversion or by Size Exclusion Chromatography (SEC) for molecular weight and polydispersity.
-
Termination/Functionalization: Once the desired monomer conversion is reached, the living polymer chains are terminated.
-
For non-functionalized polymer: Add an excess of a terminating agent like chlorotrimethylsilane.
-
For a functionalized polymer: Add a stoichiometric amount of a functionalized chlorosilane (e.g., chlorodimethylvinylsilane, chlorodimethyl(3-cyanopropyl)silane).
-
-
Precipitation and Purification: The polymerization is quenched by the addition of a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or a methanol/water mixture. The precipitated polymer is collected by filtration or decantation and dried under vacuum to a constant weight.
Data Presentation
The molecular weight and polydispersity of the resulting polysiloxanes are expected to be well-controlled, which is a characteristic of living polymerizations. The following table illustrates the theoretical relationship between the monomer-to-initiator ratio and the resulting polymer characteristics.
| Target Mn ( g/mol ) | Monomer (D3) (g) | Initiator (mmol) | Theoretical Mn ( g/mol ) | Expected PDI |
| 5,000 | 5.0 | 1.0 | 5,000 | < 1.1 |
| 10,000 | 10.0 | 1.0 | 10,000 | < 1.1 |
| 20,000 | 10.0 | 0.5 | 20,000 | < 1.2 |
| 50,000 | 10.0 | 0.2 | 50,000 | < 1.3 |
Note: The actual molecular weight may deviate slightly from the theoretical value due to experimental variables. PDI (Polydispersity Index) is a measure of the distribution of molecular weights in a given polymer sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of functionalized polysiloxanes.
Polymerization Mechanism
Caption: Mechanism of anionic ring-opening polymerization.
Disclaimer: The provided protocols are representative examples based on established principles of anionic polymerization. As a specific, detailed procedure for the use of this compound was not found in readily available literature, these protocols should be considered as a starting point and may require optimization for specific experimental setups and desired polymer characteristics. All manipulations involving air- and moisture-sensitive reagents should be performed using standard Schlenk techniques or in a glovebox. Appropriate personal protective equipment should be worn at all times.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium Dimethylphenylsilanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of potassium dimethylphenylsilanolate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are dimethylphenylsilanol (PhMe₂SiOH) or a related dimethyldiphenylsilane (Ph₂Me₂Si) or its hydrolysis products. The synthesis generally involves the deprotonation of the silanol using a potassium base.
Q2: Which potassium bases are typically used for this synthesis?
A2: Potassium hydroxide (KOH) and potassium hydride (KH) are the most frequently employed bases for the deprotonation of silanols. The choice of base can influence the reaction conditions and the overall yield.
Q3: What is a common side reaction that can decrease the yield of this compound?
A3: A significant side reaction is the condensation of the starting silanol (dimethylphenylsilanol) to form the corresponding disiloxane (1,1,3,3-tetramethyl-1,3-diphenyldisiloxane). This reaction is typically favored by the presence of water and can be minimized by ensuring anhydrous reaction conditions.
Q4: How can the formation of the disiloxane byproduct be minimized?
A4: To minimize the formation of the disiloxane byproduct, it is crucial to remove water from the reaction mixture. This is often achieved through azeotropic distillation with a suitable solvent like toluene. Using a strong, non-hydroxide base like potassium hydride can also reduce the presence of water.
Q5: What are the recommended purification methods for this compound?
A5: Purification can be challenging due to the moisture sensitivity of the product. Common methods include precipitation from a non-polar solvent, followed by washing with a volatile non-polar solvent and drying under vacuum. It is critical to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the starting silanol. | - Ensure the potassium base is fresh and active. - Increase the stoichiometry of the base. - Increase the reaction temperature or time. |
| Presence of excess water leading to hydrolysis of the product or favoring the condensation side reaction. | - Use anhydrous solvents and reagents. - Employ azeotropic distillation to continuously remove water. - Consider using a non-hydroxide base like potassium hydride. | |
| The starting silanol has fully condensed to the disiloxane. | - Confirm the identity of the starting material before beginning the reaction. - If starting from a silane, control the hydrolysis conditions to favor silanol formation. | |
| Product is an Oil or Gummy Solid Instead of a Crystalline Powder | Presence of residual solvent. | - Ensure thorough drying under high vacuum, possibly with gentle heating. |
| Contamination with the disiloxane byproduct. | - Optimize the reaction conditions to minimize disiloxane formation. - Attempt to selectively precipitate the desired product by careful choice of solvents. | |
| The product has hydrolyzed due to exposure to moisture. | - Handle the product strictly under an inert and dry atmosphere. - Use dry solvents for all washing and purification steps. | |
| Reaction Stalls or is Sluggish | Poor solubility of the potassium base or the starting silanol. | - Choose a solvent in which both reactants have reasonable solubility at the reaction temperature. - Vigorous stirring is essential to ensure good contact between reactants. |
| Insufficient reaction temperature. | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
Experimental Protocols
Protocol 1: Synthesis from Dimethylphenylsilanol and Potassium Hydroxide
This protocol is a general procedure based on common methods for the synthesis of potassium silanolates.
Materials:
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Dimethylphenylsilanol
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Potassium hydroxide (pellets or flakes)
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Toluene (anhydrous)
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Hexane (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add dimethylphenylsilanol (1 equivalent) and toluene.
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Add potassium hydroxide (1.05 equivalents).
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Continue refluxing until no more water is collected.
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Cool the reaction mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the volume of toluene can be reduced under vacuum.
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The crude product can be isolated by filtration and washed with anhydrous hexane to remove any unreacted starting material and the disiloxane byproduct.
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Dry the final product under high vacuum to yield this compound as a white solid.
Protocol 2: Synthesis from Dimethylphenylsilanol and Potassium Hydride
This protocol offers an alternative using a stronger, non-hydroxide base, which can be beneficial for achieving anhydrous conditions.
Materials:
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Dimethylphenylsilanol
-
Potassium hydride (as a dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
Procedure:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add potassium hydride (1.1 equivalents).
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Wash the potassium hydride with anhydrous hexane to remove the mineral oil, and then carefully remove the hexane via cannula.
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Add anhydrous THF to the flask.
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In a separate flask, dissolve dimethylphenylsilanol (1 equivalent) in anhydrous THF.
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Slowly add the solution of dimethylphenylsilanol to the potassium hydride suspension at 0 °C. Hydrogen gas will evolve.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of hydrogen ceases.
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The solvent can be removed under vacuum to yield the crude product.
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The product can be triturated with anhydrous hexane to remove any non-polar impurities and then dried under high vacuum.
Data Presentation
| Parameter | Condition A | Yield Trend (A) | Condition B | Yield Trend (B) | Rationale |
| Base | Potassium Hydroxide | Moderate to High | Potassium Hydride | High | Potassium hydride is a stronger, non-nucleophilic base and helps to maintain anhydrous conditions by not introducing water. |
| Solvent | Tetrahydrofuran (THF) | Moderate | Toluene (with azeotropic removal of water) | High | Toluene with a Dean-Stark trap is effective at removing water, which drives the equilibrium towards the desired product and minimizes the formation of the disiloxane byproduct. |
| Temperature | Room Temperature | Low to Moderate | Reflux | High | Higher temperatures increase the reaction rate and help to drive off water when using azeotropic distillation. |
| Stoichiometry of Base (Base:Silanol) | 1:1 | Moderate | >1.1:1 | High | A slight excess of the base ensures complete deprotonation of the silanol. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low product yield in the synthesis.
Technical Support Center: Purification of Crude Potassium Dimethylphenylsilanolate
Welcome to the technical support center for the purification of crude potassium dimethylphenylsilanolate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this organosilicon reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis. The most common impurities include:
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Dimethylphenylsilanol: The corresponding silanol is often present due to incomplete deprotonation during synthesis or partial hydrolysis of the product upon exposure to moisture. A product sheet for a similar compound, potassium (4-trifluoromethylphenyl)dimethylsilanolate, lists the corresponding silanol as a ~5% impurity.
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Potassium Hydroxide (KOH): If KOH is used as the base for deprotonation, residual amounts may remain in the crude product.
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Water: Water can be present from the reaction itself or absorbed from the atmosphere, leading to hydrolysis of the desired product.
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Unreacted Starting Materials: Depending on the synthetic route, unreacted siloxanes or other precursors may be present.
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Siloxanes: Self-condensation of the parent silanol can lead to the formation of disiloxanes, especially under acidic or basic conditions.
Q2: How can I determine the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for assessing the purity of your material:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can help identify the presence of the desired silanolate, the corresponding silanol, and other organic impurities.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of a broad O-H stretch can indicate contamination with the parent silanol or water.
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Titration: A simple acid-base titration can be used to quantify the amount of basic species (silanolate and residual KOH).
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Elemental Analysis: While not a routine check, it can provide the potassium content. Atomic Absorption Spectroscopy (AAS) is a method used for determining potassium content in other contexts.[1]
Q3: What are the best practices for handling and storing this compound?
A3: this compound is sensitive to moisture and atmospheric carbon dioxide. Proper handling and storage are crucial to maintain its integrity.
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Handling: Always handle the material in an inert atmosphere, such as in a glovebox or using Schlenk line techniques. Minimize dust generation and accumulation.[2][3]
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Storage: Store in a cool, dry place in a tightly sealed container.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is oily or sticky, not a free-flowing solid. | Presence of residual solvent or excess silanol impurity. | 1. Dry the solid under high vacuum. 2. Wash the crude product with a non-polar solvent like hexane in which the silanolate has low solubility. |
| Low yield after recrystallization. | 1. The chosen solvent system is not optimal. 2. The product is too soluble even at low temperatures. 3. The material was lost during transfers. | 1. Perform small-scale solubility tests to find a better solvent or solvent mixture. 2. Consider anti-solvent precipitation. 3. Ensure careful handling and transfer of the material. |
| The purified product quickly degrades. | Exposure to air and moisture. | Review handling and storage procedures. Ensure all operations are performed under strictly anhydrous and inert conditions. |
| NMR spectrum shows significant silanol impurity after purification. | 1. Incomplete removal of the silanol. 2. Hydrolysis during workup or analysis. | 1. Repeat the purification step (e.g., recrystallization). 2. Ensure all solvents and equipment are scrupulously dried. Prepare NMR samples in a glovebox using deuterated solvents from a sealed ampoule. |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane Solvent System
This protocol is a general guideline and should be optimized for your specific material and purity requirements.
Objective: To remove less polar impurities (like the parent silanol) and some more polar impurities.
Methodology:
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Solvent Selection: In a glovebox, place a small amount of the crude material in a vial. Add a small amount of toluene and stir. If the material dissolves readily at room temperature, toluene may not be a suitable recrystallization solvent alone. If it has limited solubility, gently warm the mixture. If it dissolves upon heating, this is a good starting point.
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Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk flask), add the crude this compound to a minimal amount of warm toluene (start at ~60-80 °C) with stirring until the solid is fully dissolved.
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Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pad of Celite or a sintered glass funnel under an inert atmosphere. This step should be done quickly to avoid premature crystallization.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (-20 °C) or a freezer (-78 °C) for several hours or overnight.
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Anti-Solvent Addition (Alternative): If cooling alone does not induce crystallization, slowly add a non-polar anti-solvent like hexane to the room temperature toluene solution until the solution becomes turbid. Then, allow it to stand for crystallization.
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Isolation of Crystals: Once a good crop of crystals has formed, isolate them by filtration under an inert atmosphere (e.g., using a Schlenk filter or a filter cannula).
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Washing: Wash the crystals with a small amount of cold, non-polar solvent (e.g., hexane) to remove any residual mother liquor.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by 1H NMR
Objective: To quantify the relative amounts of this compound and dimethylphenylsilanol.
Methodology:
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Sample Preparation: In a glovebox, accurately weigh a small amount of the purified material and dissolve it in a suitable deuterated solvent (e.g., THF-d8 or C6D6) in an NMR tube. Ensure the solvent is anhydrous.
-
Data Acquisition: Acquire a 1H NMR spectrum.
-
Analysis:
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Identify the characteristic peaks for the dimethylsilyl protons of both the silanolate and the silanol. The protons on the silicon-methyl groups of the silanolate will be at a different chemical shift than those of the silanol.
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Integrate the respective peaks.
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Calculate the molar ratio of the two species based on the integration values.
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Visual Guides
Experimental Workflow for Recrystallization
References
"troubleshooting low initiation efficiency of potassium dimethylphenylsilanolate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low initiation efficiency with potassium dimethylphenylsilanolate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low initiation efficiency when using this compound?
Low initiation efficiency in anionic polymerization is most often traced back to the high reactivity of the anionic species, which are sensitive to various impurities. The primary causes include:
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Presence of Protic Impurities: Water, alcohols, or any compound with an acidic proton will react with and neutralize the highly basic silanolate initiator. This is the most common cause of failure. Reactions must be carried out under strictly anhydrous conditions.[1]
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Atmospheric Contamination: Oxygen and carbon dioxide from the atmosphere can react with the anionic initiator, forming inactive species and effectively reducing the initiator concentration.[1] All manipulations should be performed under a high-purity inert atmosphere (e.g., Argon or Nitrogen).
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Initiator Degradation: this compound is moisture-sensitive.[2][3][4] Improper storage or handling can lead to hydrolysis and decomposition, reducing its activity. It should be stored in a tightly sealed container under an inert atmosphere.[2][3]
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Impure Monomer or Solvent: The monomer or solvent may contain inhibitors, stabilizers, or other impurities that consume the initiator. Purification of both monomer and solvent immediately before use is critical.
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Slow Initiation Rate: For a highly controlled "living" polymerization, the rate of initiation should be faster than or at least competitive with the rate of propagation.[5] If the initiator is not nucleophilic enough for the chosen monomer, or if conditions are suboptimal, initiation may be slow and incomplete, leading to polymers with a broad molecular weight distribution.[5]
Q2: How can I assess the purity and activity of my this compound initiator?
Assessing the initiator's activity before a large-scale polymerization is crucial.
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Visual Inspection: The initiator should be a free-flowing powder. Clumping may indicate moisture absorption.
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Titration: While complex, a titration method such as a Gilman double titration can be adapted to determine the concentration of active anionic species.
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Test Polymerization: The most practical method is to perform a small-scale test polymerization with a highly reactive and easily purified monomer like styrene. The expected molecular weight (Mn) can be calculated based on the monomer-to-initiator ratio. A significant deviation between the theoretical and observed Mn, or a very broad molecular weight distribution, indicates a problem with initiator activity. In an ideal living anionic polymerization, the number average molecular weight can be calculated as follows:
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Mn = (mass of monomer / moles of initiator)[6]
-
Q3: My polymerization is failing completely or showing very low conversion. What is the most likely cause?
Complete failure to polymerize almost always points to gross contamination with terminating agents. The most common culprits are water or oxygen. A systematic check of the entire experimental setup is required. This includes ensuring all glassware was rigorously flame-dried under vacuum, the inert gas supply is pure, and both the solvent and monomer were properly purified and dried immediately prior to the experiment. Highly polar solvents like water or alcohols will destroy the initiator.[1]
Q4: I am getting some polymer, but the molecular weight is much higher than predicted and the distribution is broad. What does this indicate?
This classic symptom suggests that a significant portion of your initiator was deactivated, but enough remained to initiate some chains. The actual initiator concentration was much lower than you calculated, leading to fewer polymer chains growing to a much higher molecular weight. The broad distribution arises because initiation may have been slow or occurred non-uniformly due to the presence of impurities, meaning chains did not all start growing at the same time.[1][7]
Q5: Can the choice of solvent affect initiation efficiency?
Absolutely. The solvent plays a critical role in anionic polymerization by solvating the potassium counter-ion.
-
Polar Aprotic Solvents (e.g., THF): These solvents are essential for many anionic polymerizations. They solvate the cation, creating a "looser" or even "solvent-separated" ion pair between the silanolate anion and the potassium cation.[1][6] This increases the reactivity of the anion and generally leads to faster and more efficient initiation.
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Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the initiator exists as "tight" ion pairs or even larger aggregates. This reduces the nucleophilicity of the anion, which can lead to a very slow or incomplete initiation step.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low initiation efficiency.
Caption: A step-by-step workflow for diagnosing initiation problems.
Data Summary Tables
Table 1: Common Impurities and Their Effects on Initiation
| Impurity | Common Source(s) | Mechanism of Interference |
| Water (H₂O) | Atmosphere, wet glassware, reagents | Rapid protonation of the silanolate anion to form inactive dimethylphenylsilanol and KOH.[1][2] |
| Oxygen (O₂) | Atmosphere, leaks in the reaction setup | Reaction with the carbanion (if formed) or initiator, leading to oxidized, inactive species.[1] |
| Carbon Dioxide (CO₂) | Atmosphere | Insertion reaction with the anionic initiator to form an inactive potassium carboxylate species.[1] |
| Acidic Protons (R-OH, R-COOH) | Monomer (e.g., acrylic acid), solvent, stabilizers | Acid-base reaction that neutralizes the initiator. Monomers with acidic protons must be protected.[8] |
| Electrophilic Groups | Monomer (e.g., carbonyls, nitriles) | Side reactions with the nucleophilic initiator can occur, consuming it in non-polymerization pathways.[5] |
Table 2: Influence of Key Reaction Parameters on Initiation Efficiency
| Parameter | Condition | Effect on Initiation | Rationale |
| Temperature | Too High | May increase side reactions | Can lead to chain termination or reaction with solvent/monomer functional groups. |
| Low (-78 °C to 0 °C) | Generally improves control | Suppresses side reactions and termination, favoring clean initiation and propagation.[1] | |
| Solvent Polarity | Non-polar (e.g., Toluene) | Slower, less efficient initiation | Initiator exists as tight ion pairs/aggregates with lower reactivity. |
| Polar Aprotic (e.g., THF) | Faster, more efficient initiation | Solvent separates the ion pair, increasing the anion's nucleophilicity and reactivity.[6] | |
| Initiator Purity | Low | Low efficiency, poor control | A significant fraction of the initiator is already inactive before addition. |
| High | High efficiency, good control | Ensures the calculated stoichiometry is accurate, leading to predictable molecular weights. | |
| Monomer Purity | Low | Low efficiency, potential for complete failure | Inhibitors or impurities consume the initiator before it can react with the monomer. |
| High | High efficiency, required for living polymerization | A prerequisite for any controlled anionic polymerization. |
Key Experimental Protocols
Protocol 1: Purification of Styrene Monomer
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Remove Inhibitor: Wash the styrene three times with an equal volume of 10% aqueous sodium hydroxide (NaOH) in a separatory funnel to remove the tert-butylcatechol inhibitor.
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Neutralize: Wash three times with deionized water to remove residual NaOH.
-
Dry: Dry the washed styrene over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
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Degas: Filter the styrene into a clean, dry flask and degas through several freeze-pump-thaw cycles.
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Final Drying & Distillation: Stir the degassed styrene over calcium hydride (CaH₂) overnight under an inert atmosphere. Vacuum distill the styrene from CaH₂ immediately before use into a flame-dried receiving flask.
Protocol 2: Purification of Tetrahydrofuran (THF) Solvent
-
Pre-drying: Reflux THF over sodium metal with benzophenone as an indicator. The solvent is dry and oxygen-free when a persistent deep blue or purple color of the benzophenone ketyl radical anion appears.
-
Distillation: Distill the THF directly from the blue/purple sodium/benzophenone ketyl solution into the reaction flask under a positive pressure of high-purity inert gas.
-
Safety Note: Use caution when working with sodium metal. Quench the distillation pot carefully according to established laboratory safety procedures.
Protocol 3: General Anionic Polymerization Procedure
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Glassware Preparation: Assemble the reaction flask, addition funnel, and any other glassware. Flame-dry all parts thoroughly under high vacuum and then cool to room temperature under a positive pressure of high-purity argon or nitrogen.
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Solvent Addition: Transfer the freshly distilled, anhydrous solvent (e.g., THF) into the reaction flask via cannula.
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Initiator Addition: Weigh the this compound in a glovebox or inert atmosphere glove bag. Add it to the reaction flask against a positive flow of inert gas. Stir until dissolved.
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Monomer Addition: Transfer the freshly purified and distilled monomer to the reaction flask via a gas-tight syringe or cannula. The addition is often done slowly and at a controlled temperature (e.g., -78 °C) to manage the exotherm of the reaction.
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Propagation: Allow the reaction to stir under an inert atmosphere for the desired time. The solution may develop a characteristic color from the propagating anionic chain ends.
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Termination: Terminate the living polymer chains by adding a degassed protic source, such as methanol. The color of the solution should disappear upon termination.
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Workup: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer product under vacuum.
Chemical Pathways: Initiation vs. Deactivation
The following diagram illustrates the desired initiation pathway versus common deactivation pathways caused by impurities.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. chemos.de [chemos.de]
- 5. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 6. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Notes on Cationic and anionic polymerization [unacademy.com]
Technical Support Center: Optimizing Reaction Conditions for Potassium Dimethylphenylsilanolate Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing reactions catalyzed by potassium dimethylphenylsilanolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (K-DMPS) is the potassium salt of dimethylphenylsilanol. It functions as a potent base and nucleophilic catalyst in various organic transformations. Its primary applications include:
-
Silylation: As a catalyst for the protection of alcohols, phenols, and other functional groups to form silyl ethers.[1]
-
Ring-Opening Polymerization (ROP): To initiate the polymerization of cyclic esters like lactide and cyclosiloxanes, often leading to polymers with controlled molecular weights.[2][3]
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Cross-Coupling Reactions: As a base or activator in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to facilitate the formation of carbon-carbon bonds.[4][5]
-
Hydrosilylation: Although less common, it can be involved in systems for the addition of Si-H bonds across unsaturated C-C bonds.
Q2: How should I handle and store this compound?
This compound is a moisture-sensitive and caustic solid. Proper handling is crucial for both safety and catalytic activity.
-
Handling: Always handle in an inert atmosphere, such as a glovebox or under a stream of dry nitrogen or argon. Avoid contact with water, as it can react violently and decompose the catalyst.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and acids. A desiccator or a glovebox is the ideal storage environment.
Q3: How do I prepare a stock solution of the catalyst?
It is generally recommended to use the catalyst as a solid, weighing it out under an inert atmosphere for each reaction. If a solution is required, use a dry, aprotic solvent in which the catalyst is soluble (e.g., THF, dioxane). Prepare the solution immediately before use under inert conditions, as its stability in solution can be limited.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Silylation Reactions
Q: My silylation reaction is slow or incomplete. What are the possible causes and solutions?
A: Several factors can lead to poor performance in silylation reactions.
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Moisture: The catalyst and the silanolate anion are highly sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are pure and dry.
-
Solvent Choice: The reaction rate is highly dependent on the solvent.[7] Polar aprotic solvents like DMF or THF generally accelerate the reaction compared to nonpolar solvents like dichloromethane.[7]
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction. While typically used in catalytic amounts, for sterically hindered alcohols or less reactive silylating agents, increasing the catalyst loading may be necessary.
-
Steric Hindrance: Tertiary alcohols or very bulky silylating agents will react more slowly than primary alcohols or less hindered agents.[7] Longer reaction times or elevated temperatures may be required.
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Leaving Group on Silylating Agent: The choice of silylating agent (e.g., silyl chloride vs. bis(silyl)acetamide) impacts reactivity. The reaction involves the displacement of a leaving group from the silicon atom.[1]
Caption: General experimental workflow for alcohol silylation.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: My Suzuki-Miyaura reaction has a low yield. How can I troubleshoot it?
A: Low yields in Suzuki-Miyaura couplings are common and can be diagnosed systematically. Potassium dimethylsilanolate acts as the base to form the active boronate species.
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Palladium Precatalyst: Ensure the Pd(0) active species is being generated. If using a Pd(II) precatalyst, incomplete reduction can stall the reaction. Consider a brief pre-heating step or using a more easily reduced precatalyst.[7]
-
Base Equivalents: At least stoichiometric amounts of base are required. For challenging couplings, using 2-3 equivalents of K-DMPS (or another base) is common.[8]
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Solvent System: The choice of solvent is critical and can influence selectivity and rate.[9] A mixture of an organic solvent (like THF, dioxane, or toluene) with a small amount of water is often optimal, though anhydrous conditions are also reported.[5][10]
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Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is properly degassed before heating. Oxygen can lead to catalyst decomposition and promote unwanted side reactions like boronic acid homocoupling.[7]
-
Ligand Choice: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial. If your substrates are sterically hindered, a bulkier, more electron-rich ligand may be required.
Caption: Troubleshooting decision tree for low-yield cross-coupling.
Q: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[7]
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Minimize Oxygen: Thoroughly degassing your reaction mixture is the most effective way to reduce homocoupling.
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Use Pd(0) Source: Starting with a Pd(0) catalyst source [e.g., Pd(PPh₃)₄] instead of a Pd(II) source [e.g., Pd(OAc)₂] can sometimes mitigate this issue.
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Control Reaction Rate: Adding the electrophile slowly to the reaction mixture can sometimes favor the desired cross-coupling pathway over homocoupling.
Ring-Opening Polymerization (ROP)
Q: My ROP of lactide shows broad polydispersity (PDI) and poor molecular weight control. What's wrong?
A: Achieving a controlled, living polymerization requires careful attention to reaction conditions.
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Initiator Purity: The presence of impurities, especially water, can lead to multiple initiation events and chain-transfer reactions, broadening the PDI. Ensure your monomer, solvent, and catalyst are rigorously purified and dried.[11]
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Co-initiator: In the absence of a co-initiator like benzyl alcohol, potassium-based catalysts can initiate polymerization through an anionic mechanism involving monomer deprotonation, which can be less controlled.[3] The addition of an alcohol co-initiator often provides better control over molecular weight and results in narrower PDIs.[12]
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Backbiting/Transesterification: At higher temperatures or long reaction times, intramolecular (backbiting) or intermolecular transesterification can occur, leading to cyclic byproducts and a broadening of the molecular weight distribution.[2] Try running the reaction at a lower temperature or for a shorter duration.
Catalyst Deactivation and Regeneration
Q: My catalyst seems to have lost activity after one use. Can it be regenerated?
A: Yes, potassium-based catalysts that have been deactivated, often by poisoning from reactants or side products, can sometimes be regenerated. Deactivation can occur through the formation of stable potassium salts that are inactive.
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Regeneration Protocol: A common method involves washing the deactivated catalyst.
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Wash the catalyst with a dilute acid solution, such as 0.3-0.5 M sulfuric acid (H₂SO₄) or nitric acid (HNO₃), to remove the poisoning species.[13][14]
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Follow with a thorough wash with deionized water to remove any residual acid.[1]
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Dry the catalyst rigorously under vacuum at an elevated temperature before attempting to reuse it.
-
-
Limitations: This process may not restore 100% of the initial activity and may not be suitable for all types of deactivation. The acid wash can potentially alter the support if the catalyst is heterogeneous.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for various reactions. Note that optimal conditions will vary based on specific substrates.
Table 1: Silylation of Alcohols with Hydrosilanes Catalyzed by Potassium Bases
| Substrate | Silane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenol | Triethylsilane | K₂CO₃ (10) | THF | 60 | 18 | >95 |
| Benzyl Alcohol | Triethylsilane | K₂CO₃ (10) | THF | 60 | 18 | >95 |
| 1-Octanol | Triethylsilane | K₂CO₃ (10) | THF | 60 | 18 | >95 |
| 4-Nitro-phenol | Triethylsilane | K₂CO₃ (10) | THF | 25 | 18 | >95 |
(Data adapted from studies on potassium carbonate, a related base catalyst. Conditions are a good starting point for K-DMPS.)
Table 2: Ring-Opening Polymerization of L-Lactide with Potassium Catalysts
| Catalyst | [L-LA]:[Cat]:[BnOH] | Solvent | Temp (°C) | Time (min) | Conversion (%) |
|---|---|---|---|---|---|
| K-Oximate | 100:1:1 | Toluene | RT | 10 | 99 |
| K-Oximate | 100:1:0 | Toluene | RT | 10 | 99 |
| K-Amidate | 100:1:1 | Toluene | 50 | 15 | 96 |
| K-Amidate | 100:1:1 | THF | 50 | 15 | 77 |
(Data adapted from studies on potassium oximate and amidate catalysts, demonstrating typical conditions and solvent effects.)[10][15]
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
-
Preparation: Add a magnetic stir bar to a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a rubber septum.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Under the inert atmosphere, add the primary alcohol (1.0 equiv).
-
Add anhydrous solvent (e.g., THF, to make a ~0.5 M solution).
-
Add this compound (e.g., 0.05-0.10 equiv).
-
Add the silylating agent (e.g., a silyl chloride or hydrosilane, 1.1-1.5 equiv) dropwise via syringe.
-
-
Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), the boronic acid or potassium aryltrifluoroborate (1.2-1.5 equiv), this compound (2.0-3.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 equiv), and a magnetic stir bar.[8]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 9:1 mixture of THF/H₂O) via syringe.[10]
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Substrate‐Selective Silylation of Primary Alcohols via Remote Functional‐Group Discrimination [ouci.dntb.gov.ua]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing control and speed in anionic ring-opening polymerization: A continuous-flow approach for rapid, well-defined polymers in milliseconds - American Chemical Society [acs.digitellinc.com]
- 13. Electrochemical Deoxygenative Silylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Dimethylphenylsilanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of potassium dimethylphenylsilanolate. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments. Please note that while extensive data exists for general organosilicon compounds, specific degradation pathways for this compound are not widely published. Therefore, the guidance provided is based on established principles of organosilicon chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation primarily through hydrolysis and reaction with atmospheric carbon dioxide. As a salt of a silanol, the silicon-oxygen-potassium (Si-O-K) bond is reactive. Exposure to moisture will lead to the formation of dimethylphenylsilanol and potassium hydroxide. Additionally, being a basic salt, it can readily react with acidic gases like CO2 from the air. Thermal stability is generally high for the Si-C and Si-O bonds in the molecule itself, but the ionic nature of the salt may influence its decomposition temperature.[1][2]
Q2: What is the expected degradation pathway in the presence of water or humidity?
A2: The most common degradation pathway is hydrolysis. The silanolate anion is the conjugate base of a weakly acidic silanol, and it will readily react with water to form the neutral silanol, dimethylphenylsilanol, and potassium hydroxide. The newly formed dimethylphenylsilanol can then undergo self-condensation, especially in the presence of the resulting base (KOH) or upon heating, to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane and water.
Q3: How does atmospheric carbon dioxide affect the stability of solid this compound?
A3: this compound is a basic compound and can react with carbon dioxide from the atmosphere. This acid-base reaction likely results in the formation of potassium bicarbonate (or carbonate) and dimethylphenylsilanol. This degradation pathway is particularly relevant for long-term storage of the solid material if it is not kept under an inert atmosphere.
Q4: What are the likely products of thermal decomposition?
A4: While tetraalkylsilanes are stable up to high temperatures (around 700 °C), the thermal decomposition of functionalized organosilicon compounds can be more complex.[1][2] The primary dissociation is expected to involve the ionic Si-O-K bond. At very high temperatures, homolysis of the silicon-carbon bond could occur, leading to a complex mixture of products.[1] Thermal decomposition of related polysiloxanes, which can form from the initial degradation products, typically occurs at temperatures of 400–650 °C and yields cyclic oligomers.[3]
Q5: Which analytical techniques are recommended for detecting and quantifying the degradation of this compound?
A5: A combination of techniques is recommended for a comprehensive analysis:
-
¹H-NMR Spectroscopy: This is a powerful tool for directly observing the disappearance of the starting material and the appearance of degradation products like dimethylphenylsilanol and disiloxanes. It can provide quantitative data on the levels of these species in a sample.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products, especially after derivatization. This technique is well-suited for separating and identifying silanols and small siloxane oligomers.[5]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of thermal decomposition and to study the mass loss profile as the compound degrades.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor changes in the chemical bonds, such as the appearance of a broad O-H stretch from the formation of silanols or changes in the Si-O-Si stretching region if siloxanes are formed.
Troubleshooting Guide
Issue: Inconsistent results or low yields in reactions using this compound.
This issue may arise from the degradation of the this compound reagent before or during the experiment. The presence of hydrolysis or condensation products can interfere with the intended reaction.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage | The reagent may have been exposed to air and moisture. | 1. Verify Storage: Ensure the compound is stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Analyze a Sample: Before use, analyze a small sample of the reagent by ¹H-NMR to check for the presence of dimethylphenylsilanol or disiloxane impurities. |
| Contaminated Solvents or Reagents | The reaction solvent or other reagents may contain water. | 1. Use Dry Solvents: Always use freshly dried, anhydrous solvents for reactions involving moisture-sensitive reagents. 2. Check Other Reagents: Ensure all other starting materials are anhydrous. |
| Atmospheric Exposure During Reaction | The reaction setup may not be adequately protected from the atmosphere. | 1. Inert Atmosphere: Set up the reaction under a positive pressure of a dry, inert gas. 2. Dry Glassware: Ensure all glassware is thoroughly dried before use. |
| Thermal Degradation | The reaction temperature may be too high, causing decomposition. | 1. Review Reaction Temperature: Check if the reaction temperature exceeds the known stability limits of similar organosilicon compounds. 2. Run TGA: Perform a thermogravimetric analysis on the reagent to determine its decomposition temperature. |
Data and Experimental Protocols
Quantitative Data Summary
| Parameter | Compound / Bond | Value | Significance | Reference |
| Bond Energy | Si-C | ~76 kcal/mol | Indicates high thermal stability of the silicon-carbon bond. | [3] |
| Bond Energy | Si-O | ~108 kcal/mol | The silicon-oxygen bond is very strong and stable. | [3] |
| Decomposition Temp. | Tetramethylsilane | > 700 °C | Demonstrates the inherent thermal stability of simple alkyl silanes. | [2] |
| Decomposition Temp. | Polydimethylsiloxane (PDMS) | 400 - 650 °C | Thermal decomposition in an inert atmosphere leads to depolymerization. | [3] |
General Protocol for Stability Analysis
Objective: To assess the hydrolytic stability of this compound at a given temperature.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable anhydrous aprotic solvent (e.g., THF, dioxane) in a glovebox or under an inert atmosphere.
-
Stress Conditions:
-
Prepare several sealed vials of the solution.
-
To each vial, add a controlled amount of water (e.g., 1, 2, and 5 equivalents).
-
Maintain the vials at a constant temperature (e.g., 25 °C or 50 °C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from the experiment.
-
Immediately quench any further reaction by preparing a sample for analysis.
-
-
¹H-NMR Analysis:
-
Dissolve an aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H-NMR spectrum.
-
Integrate the signals corresponding to the methyl protons of this compound, dimethylphenylsilanol, and the resulting disiloxane.
-
Calculate the percentage of degradation over time by comparing the relative integrals.
-
-
GC-MS Analysis (Optional):
-
Derivatize an aliquot of the sample with a silylating agent (e.g., BSTFA) to improve the volatility of the silanol.
-
Inject the derivatized sample into the GC-MS.
-
Identify the degradation products by their mass spectra and retention times.
-
Visualizations
Degradation Pathways
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. szalayr.web.elte.hu [szalayr.web.elte.hu]
- 3. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Silicone Oil and Its Degradation Products in Aqueous Pharmaceutical Formulations by 1H-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doria.fi [doria.fi]
"how to prevent moisture contamination with potassium dimethylphenylsilanolate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing moisture contamination when working with potassium dimethylphenylsilanolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is a potassium salt of dimethylphenylsilanol. It is a highly hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. This sensitivity is due to the high reactivity of the silanolate group with water, which leads to hydrolysis.
Q2: What happens if my this compound becomes contaminated with moisture?
Moisture contamination leads to the hydrolysis of the this compound, breaking it down into dimethylphenylsilanol and potassium hydroxide. This degradation will compromise the purity and reactivity of the material, potentially leading to failed reactions or the formation of unwanted byproducts in your experiments.
Q3: How can I visually identify moisture contamination?
While mild contamination may not be visible, significant moisture exposure can cause the material to appear clumpy, sticky, or even dissolve into a liquid. However, relying on visual inspection alone is not sufficient for ensuring the anhydrous state of the compound.
Q4: What are the primary sources of moisture contamination?
The main sources of moisture contamination include:
-
Atmospheric exposure: Leaving the container open to the air, even for short periods.
-
Improper storage: Storing the compound in a non-hermetically sealed container or in a humid environment.
-
Use of wet equipment: Using glassware, spatulas, or syringes that have not been properly dried.
-
Contaminated solvents or reagents: Using solvents or other reagents that have not been dried appropriately.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in reactions using this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination of the Silanolate | Verify the water content of your this compound. | Perform a Karl Fischer titration on a sample of the material (see Experimental Protocols). If the water content is above the acceptable limit for your application, a fresh, anhydrous batch should be used. |
| Contaminated Solvents or Reagents | Check the water content of all solvents and reagents used in the reaction. | Use freshly dried solvents. Employ molecular sieves or other appropriate drying agents. |
| Atmospheric Leak in Reaction Setup | Inspect all joints and seals in your reaction apparatus. | Ensure all glassware joints are properly greased and sealed. Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
Issue 2: Difficulty in handling and weighing the material.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Exposure to Ambient Air | The material is likely absorbing atmospheric moisture, causing it to become sticky or clumpy. | Handle and weigh the material inside a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, work quickly and minimize exposure time. |
| Static Electricity | The fine powder may be adhering to weighing tools due to static. | Use an anti-static gun or ionizer in the weighing area. Utilize anti-static weighing boats. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general method for determining the water content in this compound. Note: This is a representative protocol and may require optimization for your specific instrument and sample.
1. Reagents and Materials:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (or a specialized Karl Fischer solvent for ketones if side reactions are suspected)
-
Karl Fischer Titrant (e.g., CombiTitrant 5)
-
Water standard for titer determination
-
Dry, gas-tight syringe and needle
-
This compound sample
-
Glove box or glove bag with an inert atmosphere
2. Titer Determination:
-
Add anhydrous methanol to the titration vessel.
-
Pre-titrate the solvent to dryness.
-
Inject a known amount of the water standard into the vessel.
-
Perform the titration to determine the titer of the Karl Fischer reagent.
-
Repeat the titer determination at least three times and calculate the average.
3. Sample Analysis:
-
Inside a glove box, accurately weigh approximately 0.1-0.5 g of this compound into a dry vial.
-
Seal the vial.
-
Outside the glove box, quickly unseal the vial and add the sample to the pre-tared titration vessel containing the dried solvent.
-
Immediately start the titration.
-
The instrument will automatically determine the endpoint and calculate the water content.
4. Calculation: The water content is typically calculated by the instrument's software and expressed as a percentage (%) or parts per million (ppm).
Table 1: Typical Parameters for Karl Fischer Titration
| Parameter | Value |
| Sample Size | 0.1 - 0.5 g |
| Solvent | Anhydrous Methanol |
| Titrant | CombiTitrant 5 (or equivalent) |
| Stirring Time | 120 seconds (recommended) |
| Extraction Time | 180 seconds (recommended) |
Visualizations
Caption: Experimental workflow for determining water content.
Caption: Troubleshooting logic for inconsistent reaction results.
Caption: Hydrolysis pathway of this compound.
Technical Support Center: Potassium Dimethylphenylsilanolate Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the thermal stability of potassium dimethylphenylsilanolate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving this compound at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely degradation products of this compound at elevated temperatures?
A2: The thermal degradation of phenyl-substituted siloxane polymers, which share structural similarities, primarily yields cyclic oligomers and benzene.[2] It is plausible that the thermal decomposition of this compound could lead to the formation of various siloxane species, benzene, and potassium oxide. In the presence of moisture, the silanolate can hydrolyze, and at high temperatures, this can lead to complex condensation reactions.
Q3: How does the presence of air or moisture affect the thermal stability?
A3: this compound is sensitive to moisture and can decompose in its presence, even at ambient temperatures. This reactivity is likely accelerated at elevated temperatures. The presence of oxygen (in the air) can lead to oxidative degradation pathways, which may occur at lower temperatures than thermal decomposition in an inert atmosphere. For sensitive experiments, it is crucial to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected sample weight loss at low temperatures (below 100°C) during TGA. | Presence of residual solvent or absorbed moisture. | Dry the sample under vacuum at a mild temperature (e.g., 40-50°C) before analysis. Ensure the sample is handled in a dry environment (e.g., glovebox). |
| Inconsistent results between different batches of the compound. | Variations in purity, crystalline form, or residual potassium hydroxide from synthesis. | Characterize each batch for purity (e.g., by NMR or titration) before thermal analysis. Ensure a consistent synthesis and purification protocol. |
| Exothermic peak observed in DSC before significant weight loss in TGA. | This could indicate a phase transition, crystallization event, or the onset of an oxidative reaction if performed in air. | Run the DSC analysis under an inert atmosphere to differentiate between thermal and oxidative events. Correlate the DSC events with TGA data to understand if the event is associated with mass loss. |
| Formation of black residue at high temperatures. | Incomplete combustion or formation of silicon carbide at very high temperatures under specific atmospheric conditions. | Analyze the residue using techniques like X-ray diffraction (XRD) or elemental analysis to identify its composition. |
Experimental Protocols
To assess the thermal stability of your specific sample of this compound, the following standard methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss at different temperatures.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a clean TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and moisture.
-
Heat the sample from ambient temperature to the desired final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium for temperature and enthalpy).
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.
-
Seal the pan, preferably in a dry, inert atmosphere. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting thermogram for endothermic (melting, decomposition) or exothermic (crystallization, some decomposition processes) peaks.
Data Presentation
While specific quantitative data for this compound is not available, the following table illustrates how data for a related compound, potassium trimethylsilanolate, might be presented. Researchers should generate similar tables with their own experimental data.
| Thermal Analysis of Potassium Trimethylsilanolate (Illustrative) | |
| Parameter | Value |
| Onset of Decomposition (TGA, 10°C/min in N₂) | > 134 °C[1] |
| Melting Point (DSC) | 135-138 °C[1] |
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the thermal analysis of this compound.
Caption: Workflow for assessing thermal stability.
References
"analytical techniques for detecting impurities in potassium dimethylphenylsilanolate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium dimethylphenylsilanolate. The information provided is based on established analytical techniques for similar organosilicon and potassium salt compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
While specific data for this compound is limited, potential impurities can be inferred from common synthetic routes and the chemical nature of silanolates. These may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Side Products: Byproducts from unintended reactions during synthesis.
-
Condensation Products: Disiloxanes formed by the condensation of two silanolate molecules.
-
Solvent Residues: Residual solvents from the manufacturing process.
-
Inorganic Salts: Other potassium salts or inorganic impurities.
-
Degradation Products: Products formed from the breakdown of this compound due to factors like moisture, heat, or light.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and some silane byproducts.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful tool for determining the absolute purity of the main component and quantifying impurities without the need for specific impurity reference standards.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the detection and quantification of elemental and inorganic impurities.
Q3: How can I determine the absolute purity of my this compound sample?
Quantitative NMR (¹H-NMR or ²⁹Si-NMR) is a highly accurate method for determining absolute purity. This technique compares the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration. It provides a direct measure of the mass fraction of the pure compound.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and residual silanol groups on the HPLC column packing. | - Use a mobile phase with a pH that suppresses the ionization of the silanolate. - Add a competing base to the mobile phase to block active sites on the column. - Use an end-capped HPLC column. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample carryover. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash protocol between injections. - Inject a blank solvent to check for carryover. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature. - Check the HPLC pump for leaks or pressure fluctuations. |
| Poor Resolution | Inadequate separation of the main peak from impurity peaks. | - Optimize the mobile phase composition (e.g., solvent ratio, pH, additives). - Change to a column with a different stationary phase or higher efficiency. - Adjust the flow rate. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Unexpected Peaks in Mass Spectrum | In-source reactions, such as reactions with trace water in the mass spectrometer, can lead to adducts or fragmentation different from the parent ion. This has been observed with dimethyl(phenyl)silyl compounds.[1] | - Ensure the GC-MS system is free of leaks and well-conditioned to minimize residual water. - Carefully interpret mass spectra, considering the possibility of water adduction (+18 Da) or hydroxyl radical attack (-60 Da for phenyl loss).[1] |
| Peak Broadening or Tailing | - Active sites in the GC inlet or column. - Incompatibility of the sample with the stationary phase. | - Use a deactivated inlet liner. - Select a GC column with a suitable stationary phase for organosilicon compounds. |
| Low Sensitivity | - Poor sample derivatization (if used). - Adsorption of the analyte in the system. | - Optimize derivatization conditions if necessary. - Ensure all components of the flow path are inert. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This is a general starting method that should be optimized for your specific sample and impurities of interest.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) to control pH. The exact gradient program will need to be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the phenyl group (e.g., 220-260 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
General GC-MS Method for Volatile Impurities
This method is based on a protocol for analyzing dimethyl phenyl silanes and can be adapted.[1]
-
Column: TG-5SILMS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 0.5 min.
-
Ramp: 20 °C/min to 250 °C.
-
Hold: 6 min at 250 °C.
-
-
MS Detector: Q Exactive GC Orbitrap (or equivalent) with a resolution of 60,000 FWHM.
-
Sample Preparation: Dissolve the sample in a volatile, non-reactive solvent like heptane.
Quantitative ¹H-NMR for Purity Assessment
This protocol outlines the key parameters for accurate qNMR analysis.
-
Internal Standard: Select a certified internal standard that has a simple spectrum, is chemically inert, and has peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. This is a critical parameter for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1 for <1% uncertainty).
-
-
Data Processing:
-
Apply a line-broadening factor of ~0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the standard.
-
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logical approach to troubleshooting analytical issues.
References
"strategies to control molecular weight in polymerization with potassium dimethylphenylsilanolate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium dimethylphenylsilanolate as an initiator for polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for controlling molecular weight in polymerization initiated by this compound?
The primary mechanism for controlling the number-average molecular weight (Mn) is the molar ratio of monomer to initiator ([M]/[I]).[1] In a living anionic ring-opening polymerization (AROP), where termination and chain transfer reactions are absent, each initiator molecule generates one growing polymer chain.[2][3] Therefore, a lower initiator concentration will result in higher molecular weight polymers.[1] The theoretical molecular weight can be calculated based on this ratio.
Q2: Why is hexamethylcyclotrisiloxane (D3) often preferred over octamethylcyclotetrasiloxane (D4) for achieving a narrow molecular weight distribution?
Hexamethylcyclotrisiloxane (D3) is a strained cyclic monomer. This ring strain is the driving force for the ring-opening polymerization, leading to a much faster rate of propagation compared to side reactions like backbiting (where the growing chain end attacks its own chain, leading to the formation of cyclic oligomers).[1] The polymerization of D3 under the right conditions proceeds in a non-equilibrium mode, which helps in obtaining polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1] In contrast, the polymerization of the less strained D4 is more prone to equilibration and backbiting, which can broaden the molecular weight distribution.
Q3: What is the role of a cryptand, such as [2.2.2]cryptand, in this polymerization system?
While specific data for this compound with cryptands is limited, generally, cryptands are used to chelate the potassium cation. This complexation can lead to a "naked" silanolate anion, which is a more reactive propagating species. This can significantly increase the rate of polymerization. In some systems, this increased reactivity can also be accompanied by a change in the aggregation state of the initiator and growing chains, potentially influencing the polymerization kinetics and control over the molecular weight distribution.
Q4: How can I ensure a "living" polymerization to obtain a narrow polydispersity index (PDI)?
To achieve a living polymerization with a narrow PDI (typically < 1.2), the following conditions are crucial:
-
High Purity of Reagents and Solvent: Water and other protic impurities can terminate the growing anionic chains, leading to a broadening of the molecular weight distribution. All reagents and solvents must be rigorously dried and purified.
-
Fast Initiation: The rate of initiation should be much faster than the rate of propagation.[3][4] This ensures that all polymer chains start growing at approximately the same time.
-
Absence of Termination and Chain Transfer: The system should be free of terminating agents, and the polymerization conditions (e.g., temperature) should be chosen to minimize chain transfer reactions.[2][3]
-
Use of a Strained Monomer: As mentioned, using a strained monomer like D3 helps to ensure that the rate of propagation is significantly higher than the rate of side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Bimodal Molecular Weight Distribution (High PDI) | 1. Presence of impurities (e.g., water, alcohols) in the monomer, solvent, or initiator. 2. Slow initiation compared to propagation. 3. Occurrence of side reactions such as backbiting or chain transfer. | 1. Rigorously dry and purify all reagents and glassware. 2. Ensure rapid and uniform mixing of the initiator with the monomer. 3. Conduct the polymerization at a temperature that favors propagation over side reactions. For D3, lower temperatures are generally preferred. |
| Observed Molecular Weight is Lower than Theoretical Value | 1. Inaccurate initiator concentration. 2. Presence of impurities that act as chain transfer agents. 3. Incomplete monomer conversion. | 1. Accurately determine the concentration of the active initiator. 2. Ensure the purity of all components. 3. Monitor the reaction to ensure it proceeds to the desired conversion. |
| Observed Molecular Weight is Higher than Theoretical Value | 1. Incomplete or inefficient initiation. 2. Loss of active initiator due to impurities. | 1. Ensure the initiator is fully dissolved and active. 2. Re-purify all reagents to remove any substances that could deactivate the initiator. |
| Polymerization Fails to Initiate or is Very Slow | 1. Inactive initiator. 2. Insufficiently purified monomer or solvent containing inhibitors. 3. Low reaction temperature. | 1. Synthesize fresh initiator or test its activity. 2. Purify the monomer and solvent immediately before use. 3. Gradually increase the reaction temperature, while monitoring for potential side reactions. |
Quantitative Data on Molecular Weight Control
Disclaimer: The following data is illustrative of typical results obtained in anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D3) with potassium-based silanolate initiators. Specific results with this compound may vary.
| [Monomer]/[Initiator] Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 11,100 | 11,500 | 1.05 |
| 100 | 22,200 | 23,100 | 1.07 |
| 200 | 44,400 | 45,900 | 1.10 |
| 400 | 88,800 | 91,200 | 1.15 |
Experimental Protocols
Synthesis of this compound Initiator
Materials:
-
Dimethylphenylsilanol
-
Potassium hydride (KH) or another strong potassium base
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphenylsilanol in anhydrous THF in a flame-dried flask.
-
Slowly add a stoichiometric amount of potassium hydride to the solution at room temperature with stirring.
-
Allow the reaction to proceed until the evolution of hydrogen gas ceases.
-
The resulting solution of this compound in THF can be used directly or the solvent can be removed under vacuum to yield the solid initiator. The concentration of the active initiator should be determined by titration before use in polymerization.
Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation
-
This compound initiator solution in THF
-
Anhydrous THF
-
Terminating agent (e.g., chlorotrimethylsilane)
Procedure:
-
Under an inert atmosphere, dissolve the purified D3 in anhydrous THF in a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Calculate the required volume of the this compound initiator solution to achieve the target molecular weight.
-
Rapidly inject the initiator solution into the stirred monomer solution at the desired reaction temperature (e.g., room temperature).
-
Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the increase in viscosity.
-
To terminate the polymerization, add an excess of the terminating agent (e.g., chlorotrimethylsilane) to quench the living anionic chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC.
Visualizations
Caption: Experimental workflow for the anionic ring-opening polymerization of D3.
Caption: Troubleshooting guide for a broad or bimodal Polydispersity Index (PDI).
References
Validation & Comparative
"characterization of polymers synthesized with potassium dimethylphenylsilanolate"
An Objective Comparison of Polymers Synthesized with Potassium Dimethylphenylsilanolate
For researchers and professionals in polymer chemistry and material science, the choice of initiator is critical in determining the final properties of synthesized polymers. This guide provides a detailed comparison of polysiloxanes synthesized using this compound, an initiator for anionic ring-opening polymerization (AROP), against those produced with alternative initiators. The focus is on the characterization of the resulting polymers, supported by experimental data and protocols.
Introduction to Polysiloxane Synthesis
Polysiloxanes are a versatile class of polymers known for their thermal stability, low surface energy, and biocompatibility.[1] A primary method for their synthesis is the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4). The initiator plays a pivotal role in this process, influencing polymerization kinetics, molecular weight (MW), molecular weight distribution (polydispersity index, PDI), and the prevalence of side reactions.
This compound is a widely used initiator in this process. Its effectiveness is often compared with other alkali metal silanolates, hydroxides, and more complex catalytic systems.
Mechanism of Anionic Ring-Opening Polymerization (AROP)
AROP initiated by this compound proceeds through a nucleophilic attack of the silanolate anion on a silicon atom of the cyclic monomer. This opens the ring and regenerates a silanolate active center at the end of the growing polymer chain, which can then attack another monomer. This process allows for the synthesis of high molecular weight polymers.[2] However, the active chain end can also attack a siloxane bond within its own chain ("backbiting") or another polymer chain ("chain transfer"), leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.[2][3]
Comparative Performance of Initiators
The choice of initiator significantly impacts both the polymerization process and the final polymer characteristics. Potassium-based systems are often compared with other alkali metal initiators and alternative catalysts.
Data Presentation: Initiator Performance
| Initiator Type | Relative Polymerization Rate | Control over PDI | Tendency for Backbiting | Key Considerations |
| This compound | Moderate to High[2] | Moderate | Moderate; can be suppressed with additives[3] | Good solubility in common polymerization media.[4] |
| Potassium Hydroxide (KOH) | Similar to silanolate of the same metal[2] | Moderate | Moderate | Can have poor solubility in the polymerization system.[4] |
| Cesium (Cs) Silanolate/Hydroxide | Highest among alkali metals[2] | Moderate | High | High reactivity can make control challenging. |
| Sodium (Na) Silanolate/Hydroxide | Lower than Potassium[2] | Moderate | High | Prone to chain scrambling, similar to K+.[5] |
| Lithium (Li) Silanolate | Lowest among alkali metals[2] | Good | Lower | Redistribution mechanism favors chain termini, helping to maintain a narrow PDI.[5] |
| Phosphazene Base Catalysts | Very High | Good | Varies | Can operate at very low concentrations (ppm levels).[6] |
Data Presentation: Resulting Polymer Properties
| Property | Potassium Silanolate | Lithium Silanolate | Phosphazene Base |
| Achievable Molecular Weight ( g/mol ) | >1,000,000[2] | Typically used for lower MW macromers (<20,000)[5] | High MW achievable |
| Typical Polydispersity Index (PDI) | 1.2 - 2.0+ (broadens over time) | < 1.2 (maintains narrow PDI)[5] | Can be well-controlled (<1.2) |
| Thermal Stability (Td5) | High (>400 °C) | High (>400 °C) | High (>400 °C) |
| Presence of Cyclic Impurities | ~13% at equilibrium without suppression[3] | Lower due to reduced backbiting | Can be low with optimized conditions |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
General Anionic Ring-Opening Polymerization (AROP)
-
Monomer and Solvent Preparation: Octamethylcyclotetrasiloxane (D4) and a solvent (e.g., toluene) are dried and purified to remove any water, which can terminate the polymerization.
-
Initiation: The reaction vessel is charged with the purified monomer and solvent under an inert atmosphere (e.g., nitrogen or argon). The initiator, this compound, is introduced at the desired monomer-to-initiator ratio, which controls the target molecular weight.
-
Polymerization: The reaction is heated to the target temperature (e.g., 80-140 °C) and stirred.[2] Samples are taken periodically to monitor monomer conversion and the evolution of molecular weight and PDI via Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, the polymerization is terminated by adding a quenching agent, such as a chlorosilane or a protic acid, to neutralize the active silanolate chain ends.[5]
-
Purification: The resulting polymer is purified to remove residual monomer, catalyst, and low molecular weight cyclics, often through precipitation or vacuum stripping.[3]
Polymer Characterization Workflow
The synthesized polymer is subjected to a series of analytical techniques to determine its key properties.
Key Analytical Techniques
-
Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The system is calibrated with polystyrene or polysiloxane standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are used to confirm the polymer's chemical structure, identify the end-groups introduced by the initiator and terminator, and quantify the ratio of linear to cyclic species.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is measured as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a common metric for stability.[7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, providing insight into its behavior at different temperatures.[7]
Conclusion
This compound is an effective and widely used initiator for the synthesis of high molecular weight polysiloxanes. Its activity is part of a predictable trend among alkali metal initiators, where reactivity decreases in the order Cs > Rb > K > Na > Li.[2] While it offers a good balance of reactivity and handling, it is prone to side reactions that can broaden the molecular weight distribution.
For applications requiring highly controlled structures and narrow polydispersity, lithium-based initiators may be a superior choice, albeit at the cost of a slower polymerization rate.[5] Conversely, for extremely rapid polymerization, cesium compounds or advanced catalysts like phosphazene bases offer significantly higher activity.[2][6] Furthermore, the performance of potassium silanolate itself can be enhanced through the use of additives that suppress backbiting reactions, leading to a more controlled process.[3] The optimal choice of initiator is therefore highly dependent on the specific requirements of the final polymer application, balancing the need for reaction speed, cost, and precise control over the polymer architecture.
References
- 1. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Collection - Achieving a Rapid and Selective Ring Opening Polymerization of Dimethylcyclosiloxanes via Potassium Silanolate Catalysis: Understanding the Role of Potassium Chelation on Polymerization Rate and Backbiting - Macromolecules - Figshare [figshare.com]
- 4. gelest.com [gelest.com]
- 5. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Silanolate Initiators: Potassium Dimethylphenylsilanolate in Focus
For researchers, scientists, and professionals in drug development, the choice of initiator in polymerization is critical to controlling polymer properties. This guide provides an objective comparison of potassium dimethylphenylsilanolate with other common silanolate initiators used in anionic ring-opening polymerization (AROP), supported by experimental data and detailed protocols.
Silanolates are a class of initiators widely employed in the synthesis of polysiloxanes and other polymers through anionic ring-opening polymerization (AROP). The selection of the counter-ion (e.g., potassium, lithium, sodium) significantly influences the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer. This guide focuses on this compound and provides a comparative analysis with its lithium and sodium counterparts.
Performance Comparison of Silanolate Initiators
The performance of silanolate initiators is primarily evaluated based on their ability to control the polymerization process, leading to polymers with desired molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The choice of the alkali metal counter-ion plays a crucial role in this regard.
| Initiator | Counter-ion | Polymerization Control | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Characteristics |
| This compound | K⁺ | Good to Moderate | Controllable | Typically low, but can be broader than with Li⁺ | Highly active, may lead to side reactions like backbiting. Can exist in both active monomeric and less active aggregate forms. |
| Lithium Dimethylphenylsilanolate | Li⁺ | Excellent | Highly Controllable | Typically very low (<1.2) | Preferred for achieving well-defined polymers with narrow molecular weight distributions due to lower catalytic activity in siloxane redistribution reactions.[1] |
| Sodium Dimethylphenylsilanolate | Na⁺ | Moderate | Controllable | Generally low, but can be influenced by aggregation | Performance is often intermediate between potassium and lithium initiators. |
Table 1: Comparison of Silanolate Initiator Performance in AROP of Cyclosiloxanes. This table summarizes the general performance characteristics of potassium, lithium, and sodium dimethylphenylsilanolate as initiators for anionic ring-opening polymerization.
Experimental Protocols
Precise control over the polymerization process requires meticulous experimental procedures. Below are detailed protocols for the synthesis of this compound and its use in the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃), followed by polymer characterization.
Synthesis of this compound
Objective: To synthesize this compound, a common initiator for AROP.
Materials:
-
Dimethyldiphenylsilane
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve dimethyldiphenylsilane in anhydrous toluene.
-
Add finely powdered potassium hydroxide to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate.
-
Filter the precipitate under a nitrogen atmosphere and wash with anhydrous hexane to remove any unreacted starting material.
-
Dry the product under vacuum to obtain a white solid.
Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃)
Objective: To synthesize polydimethylsiloxane (PDMS) with controlled molecular weight using this compound as the initiator.
Materials:
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation
-
This compound
-
Toluene (anhydrous)
-
Methanol (for termination)
Procedure:
-
In a flame-dried, sealed reaction vessel under a nitrogen atmosphere, dissolve the desired amount of this compound in anhydrous toluene.
-
Add the purified D₃ monomer to the initiator solution via a syringe.
-
Maintain the reaction mixture at the desired temperature (e.g., room temperature or elevated) with constant stirring.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Once the desired molecular weight is achieved, terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or ethanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Polymer Characterization
1. Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized PDMS.
Protocol:
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for separating the expected molecular weight range of the PDMS (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Toluene is a preferable eluent for PDMS analysis.[2]
-
Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase (toluene) to a concentration of 1-2 mg/mL.[3] Filter the solution through a 0.2 µm PTFE filter before injection.[3]
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
-
Analysis: Inject the filtered polymer solution into the GPC system and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the polystyrene standards.
2. ¹H NMR Spectroscopy for Monomer Conversion
Objective: To monitor the progress of the polymerization by determining the conversion of the D₃ monomer.
Protocol:
-
Instrumentation: A standard ¹H NMR spectrometer.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The conversion can be calculated by comparing the integration of a characteristic peak of the D₃ monomer (e.g., the singlet of the methyl protons) with the integration of a characteristic peak of the polymer repeating unit (e.g., the broad signal of the methyl protons in the PDMS backbone).
Reaction Mechanisms and Logical Relationships
The anionic ring-opening polymerization of cyclosiloxanes initiated by silanolates proceeds through a well-defined mechanism. The following diagrams illustrate the key steps and logical flow of the experimental process.
Figure 1: Anionic Ring-Opening Polymerization Mechanism.
Figure 2: Experimental Workflow for Polysiloxane Synthesis.
Conclusion
The choice of silanolate initiator has a profound impact on the outcome of anionic ring-opening polymerization. While this compound is a highly active initiator, lithium-based counterparts generally offer superior control over the polymer architecture, leading to narrower molecular weight distributions. The selection of the initiator should be guided by the specific requirements of the target polymer, balancing the need for high reactivity with the desired level of control over the final material properties. The provided experimental protocols offer a foundation for the controlled synthesis and characterization of polysiloxanes using these initiator systems.
References
- 1. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comparative Guide to the Validation of Analytical Methods for Potassium Dimethylphenylsilanolate
This guide provides a comparative overview of potential analytical methods for the quantitative determination and validation of potassium dimethylphenylsilanolate in bulk drug substances and pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals. The experimental data presented is illustrative, based on typical performance characteristics of the described analytical techniques for similar potassium salts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of drug substances. A reverse-phase HPLC (RP-HPLC) method is highly suitable for the analysis of this compound due to its potential for high specificity, sensitivity, and accuracy.
Proposed Experimental Protocol for HPLC
A simple, isocratic RP-HPLC method can be developed for the determination of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier like acetonitrile or methanol. The ratio would be optimized to achieve a good peak shape and retention time. For instance, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound. A common detection wavelength for aromatic compounds is around 220-260 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to various concentrations to establish a calibration curve.
Illustrative Validation Parameters for HPLC
The following table summarizes the typical validation parameters for an HPLC method as per ICH guidelines.
| Parameter | Illustrative Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of the target concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from excipients or degradation products | Peak purity > 99.5% |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Titrimetric Method
Titration is a classical analytical technique that can be employed for the assay of this compound. A non-aqueous acid-base titration or a precipitation titration could be suitable. For the potassium ion, a precipitation titration using sodium tetraphenylborate is a well-established method.[2][3]
Proposed Experimental Protocol for Titration
This protocol outlines a potentiometric precipitation titration for the determination of the potassium content in this compound.
-
Titrant: A standardized solution of sodium tetraphenylborate (NaBPh₄).
-
Instrumentation: A potentiometric titrator equipped with a potassium-selective electrode or a suitable reference electrode.
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in an appropriate solvent (e.g., water or a buffer solution).
-
Procedure: The sample solution is titrated with the standardized sodium tetraphenylborate solution. The endpoint is determined by the inflection point of the potential curve, which corresponds to the complete precipitation of potassium tetraphenylborate.
Illustrative Validation Parameters for Titration
The following table presents typical validation parameters for a titrimetric method.
| Parameter | Illustrative Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Range | 80% - 120% of the target concentration | 80 - 120 mg |
| Accuracy (% Recovery) | 99.0% - 101.0% | 99.8% - 100.5% |
| Precision (% RSD) | Repeatability: ≤ 0.5%, Intermediate Precision: ≤ 1.0% | Repeatability: 0.4%, Intermediate Precision: 0.8% |
| Specificity | No interference from likely impurities | Selectivity confirmed by spiking studies |
Logical Flow for Titrimetric Analysis
Caption: Logical flow of a titrimetric analysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantification of this compound, provided the molecule possesses a suitable chromophore and there is no significant interference from excipients.
Proposed Experimental Protocol for UV-Visible Spectrophotometry
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent: A solvent in which this compound is freely soluble and that does not absorb in the same wavelength range (e.g., methanol, ethanol, or water).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Visible range.
-
Procedure: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Illustrative Validation Parameters for UV-Visible Spectrophotometry
The following table shows typical validation parameters for a UV-Visible spectrophotometric method.
| Parameter | Illustrative Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | A concentration range where absorbance is between 0.1 and 1.0 | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 2.5% | Repeatability: 1.2%, Intermediate Precision: 2.0% |
| Limit of Detection (LOD) | Based on visual evaluation or signal-to-noise ratio | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Based on visual evaluation or signal-to-noise ratio | 1.5 µg/mL |
| Specificity | No interference from excipients at the analytical wavelength | Confirmed by analyzing placebo samples |
Signaling Pathway for Spectrophotometric Quantification
Caption: Principle of UV-Vis spectrophotometric analysis.
Comparison Summary
| Feature | HPLC | Titrimetry | UV-Visible Spectrophotometry |
| Specificity | High | Moderate to High | Low to Moderate |
| Sensitivity | High | Moderate | Moderate |
| Precision | High | Very High | Good |
| Accuracy | High | Very High | Good |
| Cost | High | Low | Low |
| Speed | Moderate | Fast | Very Fast |
| Complexity | High | Moderate | Low |
| Application | Assay, impurity profiling, stability studies | Assay of bulk drug | Routine QC, dissolution testing |
Conclusion
The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.
-
HPLC is the most powerful and versatile technique, offering high specificity and the ability to simultaneously determine impurities. It is the recommended method for regulatory submissions and in-depth stability studies.
-
Titrimetry is a robust and highly precise method for the assay of the bulk drug substance, providing excellent accuracy with lower instrumentation costs compared to HPLC.
-
UV-Visible Spectrophotometry is a simple and rapid method suitable for routine quality control applications where specificity is not a major concern, such as in-process controls or dissolution testing.
A comprehensive validation study following ICH guidelines is essential to ensure that the chosen method is suitable for its intended purpose.
References
A Comparative Guide to Potassium Dimethylphenylsilanolate and Potassium Hydroxide as Catalysts
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of chemical synthesis, influencing reaction rates, yields, and the purity of the final product. This guide provides a detailed comparison of two base catalysts, potassium dimethylphenylsilanolate and potassium hydroxide, with a focus on their application in the ring-opening polymerization (ROP) of cyclosiloxanes.
While both catalysts are effective in promoting polymerization, they exhibit distinct characteristics in terms of activity, selectivity, and handling. This comparison delves into the available experimental data to provide a clear overview of their performance.
At a Glance: Key Performance Indicators
The following tables summarize the catalytic performance of potassium hydroxide and potassium silanolates in the ring-opening polymerization of octamethylcyclotetrasiloxane (D4), a common monomer for polysiloxane synthesis. It is important to note that the experimental conditions in the cited literature vary, which may influence the results.
Table 1: Catalytic Performance of Potassium Hydroxide (KOH) in the ROP of D4
| Catalyst Concentration | Temperature (°C) | Reaction Time | Yield (%) | Polymer Viscosity (mPa·s) | Refractive Index |
| 0.5 M | 170 | 45 min | 39.73 | 0.58 | 1.3989 |
| 0.6 M | 150 | 15 - 21 min | Not Reported | 1000 - 3700 | Not Reported |
| 0.75 M | 170 | 45 min | Not Reported | Not Reported | 1.4025 |
| 1.0 M | 170 | 45 min | 65.30 | 9.36 | 1.4039 |
| 2.0 M | 170 | 45 min | Not Reported | Not Reported | 1.4012 |
| 2.5 M | 170 | 45 min | 55.49 | 4.64 | 1.4004 |
| 3% (w/v) | Not Reported | Not Reported | Not Reported | 1800 - 2600 | 1.4042 - 1.4044 |
| 4% (w/v) | Not Reported | Not Reported | Not Reported | 1800 - 2600 | 1.4042 - 1.4044 |
| 6% (w/v) | Not Reported | Not Reported | Not Reported | 1800 - 2600 | 1.4042 - 1.4044 |
| 8% (w/v) | Not Reported | Not Reported | Not Reported | 1800 - 2600 | 1.4042 - 1.4044 |
Data compiled from various sources with differing experimental setups.[1][2][3]
Table 2: Catalytic Performance of Potassium Silanolates in the ROP of Cyclosiloxanes
| Catalyst Type | Monomer | Temperature (°C) | Reaction Time | Conversion (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Potassium Silanolate | Hexamethylcyclotrisiloxane | 20 | 50 min | 10 | 59,300 | 1.29 |
| Potassium Silanolate | Hexamethylcyclotrisiloxane | 20 | 28 min | ~10 | 19,160 | 1.28 |
| Potassium Vinyldimethylsilanolate | Hexamethylcyclotrisiloxane | Not Reported | Not Reported | High | Not Reported | Not Reported |
| Potassium Trimethylsilanolate | Hexamethylcyclotrisiloxane | Not Reported | Not Reported | High | Not Reported | Not Reported |
Data compiled from various sources with differing experimental setups.[4][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the ring-opening polymerization of cyclosiloxanes using both potassium hydroxide and potassium silanolate catalysts.
Protocol 1: Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4) using Potassium Hydroxide
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
Hexamethyldisiloxane (HMDS) (Chain Terminator)
-
Potassium Hydroxide (KOH)
-
Chloroform
-
Milli-Q Water
Procedure:
-
In a 50-mL reactor, combine 7.8 mL of D4 monomer and 3 mL of HMDS chain terminator.[1]
-
Stir the mixture at 300 rpm and heat to 150°C.[1]
-
Add 0.6 M of potassium hydroxide (KOH) catalyst to the stirred mixture.[1]
-
Continue the polymerization for 15 to 21 minutes to achieve a target viscosity between 1000 and 3700 mPa·s.[1]
-
After polymerization, cool the mixture and dissolve it in an equal volume of chloroform.[1]
-
Purify the polymer solution by washing with a 2:1 volume ratio of Milli-Q water until the aqueous phase reaches a neutral pH of 7.[1]
-
Remove the chloroform via evaporation to obtain the final polydimethylsiloxane (PDMS) product.[1]
Protocol 2: Continuous Ring-Opening Polymerization of Dimethyl Cyclic Polysiloxanes using Potassium Silanolate
Materials:
-
Dimethyl cyclic polysiloxane monomers
-
Potassium silanolate catalyst
-
Water (Chain Stopper)
Procedure:
-
Preheat the dimethyl cyclic siloxane monomer to a temperature between 140°C and 200°C.[6]
-
In a mechanically driven in-line mixer, combine the hot monomer with the potassium silanolate catalyst.[6]
-
Introduce the catalyzed monomer mixture into a static mixer reaction zone.
-
Introduce a controlled amount of water as a chain-stopper into the static mixer to regulate the polymer's molecular weight and viscosity.[6]
-
The polymerization reaction occurs as the mixture flows through the static mixer.
-
The final diorganopolysiloxane polymer is collected at the outlet of the static mixer.
Mechanism of Catalysis
The catalytic action of both potassium hydroxide and this compound in the ring-opening polymerization of cyclosiloxanes proceeds through an anionic mechanism. The key difference lies in the initiation step.
Potassium Hydroxide
With potassium hydroxide, the hydroxide ion (OH⁻) acts as the initiator. It attacks a silicon atom in the cyclosiloxane ring, leading to the ring opening and the formation of a silanolate active center. This newly formed silanolate then propagates the polymerization by attacking other monomer units.
Figure 1. Catalytic mechanism of KOH in ROP.
This compound
This compound provides a pre-formed silanolate anion (Me₂PhSiO⁻). This silanolate directly initiates the polymerization by attacking a cyclosiloxane monomer, eliminating the in-situ formation step required with KOH. This can lead to a more controlled initiation and potentially a faster overall reaction rate.
Figure 2. Catalytic mechanism of this compound in ROP.
Comparison of Catalytic Performance
Initiation and Control: this compound offers a more direct and potentially more controlled initiation of the polymerization as it provides a pre-formed silanolate active center. In contrast, the initiation with KOH involves an in-situ reaction to form the active species, which can sometimes lead to variability. The use of silanolates may allow for better control over the molecular weight and a narrower molecular weight distribution of the resulting polymer.[4]
Reaction Rate: While direct comparative kinetic data is scarce, the pre-formed nature of the silanolate initiator in this compound can lead to a faster onset of polymerization compared to KOH.
Selectivity and Side Reactions: Anionic ring-opening polymerization is often accompanied by "backbiting" side reactions, where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers. Some studies suggest that the use of specific silanolate catalysts can help in suppressing these backbiting reactions, leading to a higher yield of the desired linear polymer.
Handling and Preparation: Potassium hydroxide is a readily available and cost-effective strong base. However, its hygroscopic nature requires careful handling to avoid introducing water into the reaction, which can act as a chain-stopper and affect the molecular weight of the polymer. This compound is a more specialized catalyst and may need to be synthesized. A common method for its preparation involves the reaction of potassium hydroxide with a polysiloxane in the presence of an organic solvent that forms an azeotrope with water, allowing for the removal of water and formation of the potassium silanolate.
Application in Polyether Synthesis
While potassium hydroxide is a well-established catalyst for the synthesis of polyethers via the anionic ring-opening polymerization of epoxides, there is limited specific experimental data directly comparing its performance with this compound for this application. In principle, as a strong base, this compound could also catalyze this reaction, but its efficacy and potential advantages or disadvantages compared to the more conventional KOH have not been extensively reported in the readily available literature.
Conclusion
Both this compound and potassium hydroxide are effective catalysts for the anionic ring-opening polymerization of cyclosiloxanes.
-
Potassium hydroxide is a cost-effective and widely used catalyst, but its performance can be sensitive to the presence of water, and the in-situ formation of the active species may offer less precise control over the polymerization.
-
This compound , as a pre-formed initiator, can provide a more controlled and potentially faster polymerization with the possibility of suppressing unwanted side reactions.
The choice between these two catalysts will depend on the specific requirements of the synthesis, including the desired polymer characteristics (molecular weight, polydispersity), cost considerations, and the level of control required over the polymerization process. For applications demanding high precision and purity, this compound may offer significant advantages. For large-scale production where cost is a primary driver, potassium hydroxide remains a viable and economical option. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative assessment of their respective catalytic efficiencies.
References
- 1. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3481898A - Polymerization of siloxanes - Google Patents [patents.google.com]
- 6. US4250290A - Process for the continuous manufacture of siloxane polymers - Google Patents [patents.google.com]
A Comparative Guide to Anionic Ring-Opening Polymerization Initiators for Cyclosiloxanes: A Focus on Potassium Dimethylphenylsilanolate and Alternatives
For researchers, scientists, and drug development professionals, the controlled synthesis of polysiloxanes is of paramount importance. The choice of initiator in the anionic ring-opening polymerization (AROP) of cyclosiloxanes is a critical factor that dictates the kinetics of the reaction and the properties of the resulting polymer. This guide provides a comparative analysis of potassium dimethylphenylsilanolate and other common initiators, supported by experimental data, to aid in the selection of the most suitable initiator for specific research and development needs.
The anionic ring-opening polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), is a cornerstone for producing well-defined polysiloxanes. The initiator not only starts the polymerization but also influences the polymerization rate, the molecular weight distribution of the polymer, and the potential for side reactions. This guide focuses on the kinetic aspects of polymerization initiated by this compound and provides a comparison with other widely used initiators, namely phosphazene bases and n-butyllithium (n-BuLi).
Comparative Kinetic Data of AROP Initiators
The efficiency of an initiator is often evaluated by the rate of polymerization it promotes and the resulting polymer characteristics. The following tables summarize key kinetic parameters for the polymerization of cyclosiloxanes initiated by potassium silanolates (as an analogue for this compound), phosphazene bases, and n-butyllithium.
| Table 1: Kinetic Data for Potassium Trimethylsilanolate Initiated Polymerization of Hexaethylcyclotrisiloxane (D3Et) | |
| Parameter | Value |
| Initiator | Potassium Trimethylsilanolate |
| Monomer | Hexaethylcyclotrisiloxane (D3Et) |
| Promoter | N,N-dimethylformamide (DMF) |
| Promoter/Initiator Ratio ([P]/[I]) | 3.0 |
| Temperature | 110°C |
| Polymerization Rate Constant (k) | 0.08466 min⁻¹ |
| Activation Energy (Ea) | 107.89 kJ/mol |
Data sourced from a study on the kinetics of anionic ring‐opening polymerization of hexaethylcyclotrisiloxane (D3Et) with potassium trimethylsilanolate as an initiator.[1]
| Table 2: Kinetic Data for Phosphazene Base Initiated Polymerization of Cyclosiloxanes | |
| Parameter | Value |
| Initiator | Hexapyrrolidinediphosphazenium Hydroxide (P2Pyr6 +OH–) |
| Monomer | Hexamethylcyclotrisiloxane (D3) |
| Activation Energy (Ea) | 11 kcal mol–1 |
| Monomer | Octamethylcyclotetrasiloxane (D4) |
| Activation Energy (Ea) | 18.1 kcal mol–1 |
Data from a study on the kinetics of the anionic ring-opening polymerization of D3 and D4 initiated by a phosphazene superbase. The specific rate of D3 polymerization is noted to be 2-3 orders of magnitude higher than that of D4.[2]
| Table 3: Qualitative and Semi-Quantitative Kinetic Data for n-BuLi Initiated Polymerization of Hexamethylcyclotrisiloxane (D3) | |
| Parameter | Observation |
| Initiator | n-Butyllithium (n-BuLi) |
| Monomer | Hexamethylcyclotrisiloxane (D3) |
| General Reactivity | Effective for initiating AROP of cyclosiloxanes. |
| Side Reactions | Can be prone to side reactions, affecting molecular weight control. |
| Polymer Characteristics | Can produce polysiloxanes with narrow molecular weight distributions under optimized conditions. |
n-Butyllithium is a commonly used initiator for the AROP of cyclosiloxanes. While specific kinetic data can vary significantly with reaction conditions (solvent, temperature, additives), it is known to be a potent initiator. However, its high reactivity can sometimes lead to challenges in controlling the polymerization and may necessitate cryogenic temperatures to minimize side reactions.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for accurate kinetic studies. Below is a generalized methodology for conducting a kinetic study of the anionic ring-opening polymerization of cyclosiloxanes.
Objective: To determine the rate of polymerization of a cyclosiloxane monomer initiated by an anionic initiator.
Materials:
-
Cyclosiloxane monomer (e.g., Hexamethylcyclotrisiloxane, D3), purified by sublimation or distillation.
-
Anionic initiator (e.g., this compound, n-BuLi solution in hexanes, or a phosphazene base).
-
Anhydrous solvent (e.g., Toluene, THF), purified by appropriate drying methods.
-
Promoter (if required, e.g., DMF, DMSO).
-
Terminating agent (e.g., Chlorotrimethylsilane).
-
Inert gas (Argon or Nitrogen).
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
-
Syringes and cannulas for transfer of reagents.
Equipment:
-
Schlenk line or glovebox for carrying out the reaction under an inert atmosphere.
-
Constant temperature bath.
-
Magnetic stirrer.
-
Gas Chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for monitoring monomer conversion.
-
Gel Permeation Chromatograph (GPC) for determining molecular weight and polydispersity of the polymer.
-
In-line FTIR spectrometer (optional, for real-time monitoring).
Procedure:
-
Reactor Setup: A dried and nitrogen-purged reaction vessel equipped with a magnetic stir bar is placed in a constant temperature bath.
-
Reagent Preparation: The purified monomer and solvent are transferred to the reaction vessel via cannula under a positive pressure of inert gas. The mixture is allowed to reach thermal equilibrium.
-
Initiation: A precise amount of the initiator solution is rapidly injected into the stirred monomer solution to start the polymerization. The time of injection is recorded as t=0.
-
Monitoring the Reaction:
-
Offline Analysis: At specific time intervals, aliquots of the reaction mixture are withdrawn using a nitrogen-purged syringe and quickly quenched by adding a terminating agent (e.g., a slight excess of chlorotrimethylsilane). The quenched samples are then analyzed by GC or NMR to determine the monomer conversion.
-
In-line Analysis: If an in-line FTIR probe is used, spectra are collected at regular intervals to monitor the disappearance of the monomer peak and the appearance of the polymer peak in real-time.[1]
-
-
Data Analysis: The monomer concentration [M] at different times is calculated from the conversion data. The natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) is plotted against time. For a first-order reaction with respect to the monomer, this plot should yield a straight line, the slope of which is the apparent rate constant (k_app).
-
Polymer Characterization: After the desired reaction time or conversion is reached, the polymerization is terminated. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum. The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by GPC.
Visualizing the Process and Relationships
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The selection of an appropriate initiator is a critical decision in the synthesis of polysiloxanes via anionic ring-opening polymerization. This compound and its analogues offer a good balance of reactivity and are effective for the polymerization of cyclosiloxanes. For applications requiring very rapid polymerization and high molecular weights, phosphazene superbases present a compelling alternative, albeit at a potentially higher cost. n-Butyllithium remains a versatile and widely used initiator, though careful control of reaction conditions is necessary to achieve well-defined polymers. By understanding the kinetic profiles and experimental considerations for each class of initiator, researchers can better tailor their polymerization strategies to achieve the desired material properties for their specific applications.
References
A Researcher's Guide to Optimizing Reactions with Potassium Dimethylphenylsilanolate: A Solvent System Performance Comparison
Understanding the Role of the Solvent
The solvent does more than just dissolve reactants; it can profoundly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. For an ionic species like potassium dimethylphenylsilanolate (K
+
−
Key solvent properties to consider include:
-
Polarity: Polar solvents can solvate the potassium cation, potentially leading to a more "naked" and reactive silanolate anion.
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, amides) can coordinate with the K
cation, which can significantly impact the reactivity of the silanolate.+ -
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can hydrogen-bond with the silanolate anion, potentially reducing its nucleophilicity. Aprotic solvents (e.g., THF, DMF) are generally preferred for reactions involving strong nucleophiles.
Application in Anionic Ring-Opening Polymerization (ROP) of Cyclosiloxanes
One of the primary applications of potassium silanolates is in the anionic ROP of cyclosiloxanes to produce polysiloxanes (silicones). In this reaction, the silanolate anion acts as the initiator. The solvent can influence both the rate of polymerization and the prevalence of side reactions like "backbiting," which leads to the formation of cyclic oligomers.
The rate of polymerization is influenced by the aggregation of the propagating silanolate ion pairs. Strongly coordinating solvents or the addition of a promoter can break up these aggregates, leading to a more active catalytic species and an increased reaction rate. For instance, the addition of a strong uncharged nucleophile, such as dimethylsulfoxide (DMSO), hexamethylphosphoramide (HMPA), or dimethylformamide (DMF), can effectively increase the rate of polymerization.[1] The choice of counter-ion also affects the rate, which generally increases in the order Li
+
< Na+
+
+
References
Confirming the Structure of Potassium Dimethylphenylsilanolate: A Spectroscopic Comparison Guide
For researchers in synthetic chemistry and materials science, unequivocal structural confirmation of reagents is paramount. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of potassium dimethylphenylsilanolate. We present expected spectroscopic data, detailed experimental protocols, and a comparison with related silicon-containing compounds.
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, alongside comparative data for its protonated precursor, dimethylphenylsilanol, and a common related silane, dimethylphenylsilane. These comparisons are crucial for identifying the key structural changes upon deprotonation.
Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) - Si-CH₃ (ppm) | Chemical Shift (δ) - Si-Ph (ppm) | Chemical Shift (δ) - Si-OH/OK (ppm) |
| This compound (Expected) | ~ 0.2 - 0.4 | ~ 7.3 - 7.7 | Signal absent or very broad |
| Dimethylphenylsilanol | ~ 0.25 | ~ 7.3 - 7.6 | Broad, exchangeable signal |
| Dimethylphenylsilane | ~ 0.2 - 0.3 | ~ 7.3 - 7.6 | Not Applicable |
Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) - Si-CH₃ (ppm) | Chemical Shift (δ) - Si-Ph (ppm) |
| This compound (Expected) | ~ -1 to 1 | ~ 127 - 138 |
| Dimethylphenylsilanol | ~ -2 to 0 | ~ 127 - 137 |
| Dimethylphenylsilane | ~ -3 to -1 | ~ 128 - 138 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(O-H) | ν(Si-O) | ν(Si-Ph) | ν(Si-C) |
| This compound (Expected) | Absent | ~ 950 - 1100 (strong) | ~ 1428, 1115 | ~ 1250, 830 |
| Dimethylphenylsilanol | ~ 3200 - 3400 (broad) | ~ 850 - 910 (strong) | ~ 1428, 1115 | ~ 1250, 830 |
| Dimethylphenylsilane | Not Applicable | Not Applicable | ~ 1428, 1115 | ~ 1250, 830 |
Experimental Protocols
Accurate data acquisition requires meticulous experimental technique, especially given the moisture sensitivity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation (under inert atmosphere):
-
In a glovebox or under a stream of dry argon/nitrogen, weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). The use of a polar aprotic solvent is crucial for solubility.
-
Cap the NMR tube securely.
-
Gently agitate the tube to dissolve the sample completely.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 256 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (under inert atmosphere):
-
Attenuated Total Reflectance (ATR): This is the preferred method for air-sensitive solids.
-
Inside a glovebox, place a small amount of the powdered this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Nujol Mull:
-
In a glovebox, grind a few milligrams of the sample with a drop of dry Nujol (mineral oil) in an agate mortar and pestle to create a fine paste.
-
Smear the mull evenly between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
2. IR Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Place the prepared sample (ATR unit or salt plates) in the spectrometer's sample compartment.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal or clean salt plates before running the sample.
Logical Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR and IR spectroscopy.
By following these protocols and comparing the acquired data with the provided reference information, researchers can confidently confirm the successful synthesis and purity of this compound. The key spectroscopic indicators are the disappearance of the O-H stretch in the IR spectrum and the absence of the hydroxyl proton in the ¹H NMR spectrum, coupled with the characteristic signals of the dimethylphenylsilyl moiety.
A Cross-Validation of Potassium Dimethylphenylsilanolate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents in carbon-carbon bond formation is critical for efficiency, yield, and substrate compatibility. This guide provides a comparative analysis of potassium dimethylphenylsilanolate and its analogues in palladium-catalyzed cross-coupling reactions, positioning them as a viable alternative to traditional organoboron and organotin reagents.
Potassium arylsilanolates have emerged as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a mild and fluoride-free method for the formation of biaryl compounds.[1][2][3][4] These reagents are easily prepared and have been shown to couple efficiently with a variety of aryl and heteroaryl halides.[2][4]
Comparative Performance in Suzuki-Miyaura Type Cross-Coupling
The utility of potassium aryldimethylsilanolates is demonstrated in their reaction with various aryl bromides and chlorides. The use of bis(tri-tert-butylphosphine)palladium(0) as a catalyst is crucial for the success and broad scope of these reactions.[2] Below is a summary of representative yields achieved with different potassium aryldimethylsilanolates, illustrating their performance with electronically diverse and sterically hindered coupling partners.
| Silanolate Partner | Halide Partner | Catalyst | Product | Yield (%) |
| Potassium (phenyl)dimethylsilanolate | 4-Bromoanisole | Pd(P(t-Bu)₃)₂ | 4-Methoxybiphenyl | 95 |
| Potassium (4-fluorophenyl)dimethylsilanolate | 4-Bromoanisole | Pd(P(t-Bu)₃)₂ | 4-Fluoro-4'-methoxybiphenyl | 92 |
| Potassium (4-(trifluoromethyl)phenyl)dimethylsilanolate | 4-Bromoanisole | Pd(P(t-Bu)₃)₂ | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 85 |
| Potassium (1-naphthyl)dimethylsilanolate | 4-Bromoanisole | Pd(P(t-Bu)₃)₂ | 1-(4-Methoxyphenyl)naphthalene | 91 |
| Potassium (2-thienyl)dimethylsilanolate (as Sodium salt) | 4-Iodoanisole | [Pd₂(dba)₃]·CHCl₃ / P(t-Bu)₃ | 2-(4-Methoxyphenyl)thiophene | 94 |
| Potassium (2-furyl)dimethylsilanolate (as Sodium salt) | 1-Bromo-4-(trifluoromethyl)benzene | [Pd₂(dba)₃]·CHCl₃ / P(t-Bu)₃ | 2-(4-(Trifluoromethyl)phenyl)furan | 93 |
Data compiled from representative examples in Denmark, S. E., et al. Acc. Chem. Res. 2008, 41, 1486-1499.[2]
In comparison, traditional Suzuki-Miyaura couplings using boronic acids often require aqueous basic conditions, which can be incompatible with sensitive substrates. While direct comparative studies under identical conditions are sparse in single publications, the high yields obtained with silanolates highlight them as a potent alternative. For instance, the coupling of various aryl- and heteroaryltrifluoroborates with aryl halides, a common alternative, also provides good to excellent yields, demonstrating the broad utility of different organometallic reagents in this chemistry.[5][6]
Experimental Protocols
A general procedure for the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl halides is provided below.
Materials and General Conditions:
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aryl halides and other reagents should be purified according to standard procedures. The catalyst, bis(tri-tert-butylphosphine)palladium(0), is air-sensitive and should be handled in a glovebox.
General Procedure for Cross-Coupling:
-
In a glovebox, a reaction vessel is charged with bis(tri-tert-butylphosphine)palladium(0) (1-2 mol %).
-
The potassium aryldimethylsilanolate (1.1-1.5 equivalents) is added to the vessel.
-
The aryl halide (1.0 equivalent) is then added.
-
Anhydrous solvent (e.g., THF, dioxane, or toluene) is added to the mixture.
-
The reaction vessel is sealed and removed from the glovebox.
-
The mixture is heated with stirring for the specified time (typically 12-24 hours) at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.
-
Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Reaction Mechanism and Workflow
The catalytic cycle for the palladium-catalyzed cross-coupling of organosilanolates is a key aspect of understanding the reaction. It involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the potassium silanolate and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][7][8]
Catalytic cycle for the cross-coupling of an aryl halide with a potassium silanolate.
The provided workflow illustrates the key steps in the palladium-catalyzed cross-coupling reaction. The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the potassium silanolate (K⁺ ⁻OSiR₃), where the organic group from the silicon reagent is transferred to the palladium center. Finally, reductive elimination from the diorganopalladium(II) intermediate yields the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. (PDF) Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Assessing the Purity of Synthesized Potassium Dimethylphenylsilanolate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized potassium dimethylphenylsilanolate. It offers a comparative analysis with a common alternative, potassium trimethylsilanolate, and includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparative Analysis of Analytical Techniques
The purity of this compound can be determined using a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the presence of the desired compound and potential impurities. A comparison with potassium trimethylsilanolate, a widely used and structurally simpler analogue, is provided to highlight the influence of the phenyl group on the analytical data.
Table 1: Comparison of Analytical Data for Potassium Silanolates
| Analytical Technique | This compound (Expected) | Potassium Trimethylsilanolate (Alternative) | Notes |
| ¹H NMR (in DMSO-d₆) | Phenyl protons: ~7.2-7.6 ppm (multiplet)Methyl protons: ~0.2-0.4 ppm (singlet) | Methyl protons: ~ -0.1 to 0.1 ppm (singlet) | The phenyl group in this compound results in characteristic aromatic signals. The electron-withdrawing nature of the phenyl group is expected to shift the methyl proton signal slightly downfield compared to the trimethylsilyl analogue. |
| ²⁹Si NMR (in DMSO-d₆) | ~ -5 to -15 ppm | ~ -10 to -20 ppm | The chemical shift is sensitive to the electronic environment of the silicon atom. The phenyl group may cause a slight downfield shift. |
| FTIR (KBr pellet) | Si-O⁻ K⁺ stretch: ~950-1050 cm⁻¹Si-C (phenyl) stretch: ~1120 cm⁻¹ (may be a doublet)C-H (aromatic) stretch: ~3050-3070 cm⁻¹C=C (aromatic) stretch: ~1430, 1590 cm⁻¹Si-CH₃ rock: ~800-840 cm⁻¹ | Si-O⁻ K⁺ stretch: ~950-1050 cm⁻¹Si-CH₃ rock: ~840 cm⁻¹Si-C stretch: ~600-700 cm⁻¹ | The presence of the phenyl group introduces several characteristic bands in the FTIR spectrum of this compound, which are absent in the spectrum of potassium trimethylsilanolate.[1][2] |
| GC-MS (of derivatized sample) | Retention time will be longer than for the trimethylsilyl analogue due to higher boiling point. Mass spectrum will show a characteristic molecular ion peak and fragmentation pattern reflecting the dimethylphenylsilyl moiety. | Shorter retention time. Mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the trimethylsilyl moiety. | Direct analysis by GC-MS is not feasible due to the non-volatile nature of the salt. Derivatization (e.g., silylation of the corresponding silanol) would be required. |
Common Impurities and Their Identification
Impurities in synthesized this compound can arise from starting materials, side reactions, or subsequent decomposition.
Table 2: Potential Impurities and Methods for Their Detection
| Impurity | Potential Source | Recommended Detection Method |
| Dimethylphenylsilanol | Incomplete deprotonation or hydrolysis of the product. | ¹H NMR: Broad singlet for the Si-OH proton.FTIR: Broad O-H stretch around 3200-3400 cm⁻¹.[1] |
| Hexamethyldisiloxane | Side reaction during synthesis of starting materials or hydrolysis and subsequent condensation. | GC-MS: Characteristic retention time and mass spectrum. |
| 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | Hydrolysis and condensation of the product. | ¹H NMR, GC-MS |
| Unreacted Starting Materials (e.g., Dimethylphenylchlorosilane) | Incomplete reaction. | GC-MS |
| Grignard Reagent Byproducts (e.g., Biphenyl) | If a Grignard-based synthesis is used.[3] | GC-MS |
| Potassium Hydroxide | Excess reagent from synthesis. | Titration, pH measurement |
| Solvent Residues (e.g., THF, Toluene) | Incomplete removal after synthesis. | ¹H NMR, GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
qNMR is a powerful technique for determining the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a quantitative ¹H NMR spectrum with a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard).
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Certified purity of the internal standard
-
-
FTIR spectroscopy is used to identify functional groups and confirm the structure of the synthesized compound.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
FTIR Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the expected values for this compound and potential impurities.
-
GC-MS is ideal for identifying volatile and semi-volatile impurities. For the non-volatile this compound, analysis would typically be performed on the starting materials or after a derivatization step.
Protocol for Impurity Analysis:
-
Sample Preparation:
-
Dissolve a small amount of the synthesized product in a suitable organic solvent (e.g., dichloromethane or hexane).
-
If necessary, perform a derivatization step (e.g., silylation with a reagent like BSTFA) to make non-volatile impurities amenable to GC analysis.
-
-
GC-MS Data Acquisition:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of potential impurities. A typical program might start at 50°C and ramp up to 280°C.
-
The mass spectrometer should be operated in full scan mode to identify unknown impurities.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Compare the mass spectra of the detected peaks with a mass spectral library (e.g., NIST) to identify the impurities.
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
This comprehensive approach, combining spectroscopic and chromatographic techniques, will provide a thorough and reliable assessment of the purity of synthesized this compound, enabling researchers to proceed with their work with confidence in the quality of their material.
References
"comparative analysis of catalytic activity of different potassium salts"
A Comparative Analysis of the Catalytic Activity of Different Potassium Salts
Potassium salts are widely utilized as catalysts in a diverse range of chemical reactions, prized for their accessibility, affordability, and often high catalytic efficacy. This guide provides a comparative analysis of the catalytic performance of various potassium salts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
Catalytic Performance in Biodiesel Production
The transesterification of oils and fats to produce biodiesel is a key industrial process where potassium salts are frequently employed as catalysts. The catalytic activity is strongly linked to the basicity of the salt.
Table 1: Comparison of Potassium Salts in the Methyl Transesterification of Soybean Oil
| Potassium Salt Catalyst | Support Material | Reaction Temperature (°C) | Reaction Time (hours) | Biodiesel Conversion (%) | Reference |
| Potassium Fluoride (KF) | Bentonite | 70 | 2 | > 90 | [1] |
| Potassium Hydroxide (KOH) | Bentonite | 70 | 2 | > 90 | [1] |
| Potassium Carbonate (K₂CO₃) | Bentonite | 70 | 2 | > 90 | [1] |
| Potassium Chloride (KCl) | Bentonite | 70 | 2 | No Conversion | [1] |
| Potassium Sulfate (K₂SO₄) | Bentonite | 70 | 2 | No Conversion | [1] |
| Potassium Hydroxide (KOH) | - | Ambient | - | 96 - 98 | [2] |
| Potassium Carbonate (K₂CO₃) | Al₂O₃ | 60-70 | 1-5 | ~95 | [3] |
| Potassium Fluoride (KF) | Al₂O₃ | 60-70 | 1-5 | > 97 | [3] |
| Potassium Iodide (KI) | Al₂O₃ | 60-70 | 1-5 | ~85 | [3] |
| Potassium Nitrate (KNO₃) | Al₂O₃ | 60-70 | 1-5 | ~80 | [3] |
Experimental Protocol: Bentonite-Supported Potassium Salt Catalysts for Biodiesel Production [1]
-
Catalyst Preparation: Bentonite clay is functionalized by impregnation with aqueous solutions of various potassium salts (KF, KOH, K₂CO₃, KCl, K₂SO₄). The mixture is then dried and calcined at high temperatures to produce the solid catalyst.
-
Transesterification Reaction: The methyl transesterification reaction is carried out in a flask with stirring and reflux at 70°C for 2 hours.
-
Performance Evaluation: The conversion of oil to biodiesel is evaluated using infrared spectroscopy by creating a regression between the absorption band area and the concentration of a biodiesel-oil mixture.
Catalytic Activity in Organic Synthesis
Potassium salts serve as versatile catalysts and reagents in a wide array of organic transformations, including C-C bond formation, halogen exchange reactions, and fluorination.[4]
Table 2: Applications of Potassium Salts in Organic Synthesis
| Potassium Salt | Reaction Type | Role of Potassium Salt | Key Features | Reference |
| Potassium Iodide (KI) | Finkelstein Reaction | Nucleophilic Catalyst | Facilitates halogen exchange, converting alkyl chlorides or bromides to alkyl iodides.[5] | [5] |
| Potassium Iodide (KI) | Sandmeyer Reaction | Source of Iodide | Used in the preparation of aryl iodides from aryl amines.[6] | [6] |
| Potassium tert-butoxide | C-H Silylation | Catalyst | Enables the formation of carbon-silicon bonds, producing organosilanes efficiently and with reduced cost compared to precious metal catalysts.[7] | [7][8] |
| Potassium Fluoride (KF) | Nucleophilic Fluorination | Fluorinating Agent | Used with various promoters or catalysts for the synthesis of organofluorine compounds.[9][10] | [9][10] |
| Potassium Carbonate (K₂CO₃) | Various (Alkylation, Condensation, etc.) | Base or Basic Catalyst | A weak base used in numerous reactions like alkylation, aldol condensation, and as an acid scavenger in metal-catalyzed reactions.[11] | [11] |
| Potassium Hydroxide (KOH) | Esterification | Strong Base Catalyst | Catalyzes the synthesis of acetylsalicylic acid (aspirin) with high yield under mild conditions.[12] | [12] |
| Potassium Bisulfate (KHSO₄) | Esterification | Acid Catalyst | Used in the synthesis of isopropyl chloroacetate from chloroacetic acid and isopropanol.[12] | [12] |
Decomposition of Hydrogen Peroxide
The catalytic decomposition of hydrogen peroxide is a classic example demonstrating the catalytic prowess of potassium iodide.
Reaction Mechanism:
The decomposition of hydrogen peroxide in the presence of the iodide ion proceeds in two steps:[13][14]
-
H₂O₂(aq) + I⁻(aq) → H₂O(l) + OI⁻(aq)
-
H₂O₂(aq) + OI⁻(aq) → H₂O(l) + O₂(g) + I⁻(aq)
The overall reaction is: 2H₂O₂(aq) → 2H₂O(l) + O₂(g)[14]
Caption: Catalytic cycle of hydrogen peroxide decomposition by iodide ions.
Experimental Protocol: Catalytic Decomposition of Hydrogen Peroxide [13][14]
-
Materials: 30% Hydrogen Peroxide (H₂O₂), Potassium Iodide (KI), liquid dish detergent, food coloring, a large graduated cylinder.
-
Procedure:
-
Pour approximately 50 mL of 30% H₂O₂ into the graduated cylinder.
-
Add a small amount of liquid dish detergent and a few drops of food coloring.
-
Prepare a saturated solution of potassium iodide in water.
-
Quickly add about 5 mL of the saturated KI solution to the graduated cylinder.
-
-
Observation: A rapid decomposition of hydrogen peroxide occurs, producing a large volume of foam (oxygen gas trapped in soap bubbles), demonstrating the catalytic activity of potassium iodide.
Workflow for Catalyst Performance Evaluation
The general workflow for evaluating the catalytic performance of different potassium salts can be summarized as follows:
Caption: General workflow for comparing the catalytic activity of potassium salts.
Other Notable Catalytic Applications
-
Potassium Carbonate (K₂CO₃): Acts as a catalyst in wood torrefaction, influencing the degradation kinetics of lignocellulosic biomass.[15] It is also used as a catalyst in the manufacturing of synthetic rubber.[16]
-
Potassium Nitrate (KNO₃): While primarily known as an oxidizer in applications like gunpowder and fireworks, it also serves as a catalyst additive in some industrial processes.[17][18]
-
Potassium Phosphate (K₂HPO₄): Can be used in buffer solutions for photoelectrochemical water splitting experiments.[19] In biological systems, it has been shown to improve digestive phosphatase activity under certain conditions.[20]
This guide highlights the diverse catalytic roles of various potassium salts. The choice of a specific salt is highly dependent on the reaction type, desired outcome, and reaction conditions. The provided data and protocols offer a foundation for informed catalyst selection and experimental design.
References
- 1. scielo.br [scielo.br]
- 2. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. calibrechem.com [calibrechem.com]
- 6. Potassium iodide - Wikipedia [en.wikipedia.org]
- 7. Potassium Salt Outperforms Precious Metals As a Catalyst - www.caltech.edu [caltech.edu]
- 8. Potassium Salt Simplifies Catalyst Process for Pharmaceuticals - Medical Design Briefs [medicaldesignbriefs.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Catalytic Decomposition of Hydrogen Peroxide by Potassium Iodide [rutchem.rutgers.edu]
- 14. Chemistry Demonstration: Catalytic Decomposition of Hydrogen Peroxide (Elephant’s Toothpaste) | Tennessee Tech Chemistry Computer Resources [sites.tntech.edu]
- 15. Potassium Carbonate as a Catalyst for Wood Torrefaction | Energy Proceedings [energy-proceedings.org]
- 16. Potash - Wikipedia [en.wikipedia.org]
- 17. CN1043750C - Process for producing potassium nitrate - Google Patents [patents.google.com]
- 18. Potassium nitrate | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Potassium phosphate and potassium carbonate administration by feed or drinking water improved broiler performance, bone strength, digestive phosphatase activity and phosphorus digestibility under induced heat stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Potassium Dimethylphenylsilanolate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Potassium dimethylphenylsilanolate (CAS 59413-34-2) could not be located. The following information is based on the safety data for a closely related compound, Potassium trimethylsilanolate , and general principles of laboratory safety. This guidance is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and conduct a thorough hazard assessment before handling this chemical.
Immediate Safety and Handling Precautions
Potassium silanolates are typically reactive, corrosive solids that are sensitive to moisture and air. When handling this compound, it is crucial to work in a well-ventilated area, preferably a chemical fume hood, and under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.
Summary of Safety Data for a Related Compound: Potassium Trimethylsilanolate
The following table summarizes key safety information for Potassium trimethylsilanolate, a compound structurally similar to this compound. This data should be considered indicative of the potential hazards but may not be identical for this compound.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion | Causes severe skin burns and eye damage.[1] | Wear protective gloves, clothing, and eye/face protection.[1] In case of contact, immediately flush skin or eyes with water for at least 15 minutes and seek medical attention.[2] |
| Eye Damage | Causes serious eye damage.[1] | Wear safety goggles and a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[1] |
| Reactivity | Reacts with water, acids, alcohols, and oxidizing agents.[1] | Store in a dry, well-ventilated place away from incompatible materials. Handle under an inert atmosphere.[3] |
| Flammability | Combustible solid.[1] | Keep away from heat, sparks, and open flames.[1] Use carbon dioxide, dry chemical, or foam for extinction; do not use water .[1] |
Step-by-Step Disposal Protocol for Potassium Silanolates
The following is a general procedure for the disposal of reactive organosilicon compounds like potassium silanolates. This protocol must be reviewed and approved by your institution's EHS department before implementation.
1. Personal Protective Equipment (PPE) Verification:
-
Ensure you are wearing appropriate PPE: chemical safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
2. In-Lab Neutralization (Small Quantities):
-
Work in a chemical fume hood.
-
Slowly and cautiously add the potassium silanolate waste to a large volume of a non-reactive solvent such as heptane or toluene.
-
While stirring, slowly add a less reactive alcohol, such as tert-butanol, to quench the reactive silanolate.
-
After the reaction has ceased, slowly add a more reactive alcohol, like isopropanol or ethanol, to ensure complete neutralization.
-
Finally, very slowly and carefully add water dropwise to the stirred solution to quench any remaining reactive material. Be prepared for some gas evolution.
-
The resulting solution should be neutralized to a pH between 6 and 8 using a dilute acid (e.g., hydrochloric acid).
-
This neutralized solution should be collected in a designated hazardous waste container.
3. Waste Collection and Labeling:
-
For larger quantities or if in-lab neutralization is not feasible or permitted, collect the unreacted this compound waste in a designated, properly labeled, and sealable container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Reacts Violently with Water").
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
-
Never dispose of potassium silanolates down the drain or in regular trash.[1]
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of reactive chemical waste.
Caption: A flowchart for the proper disposal of chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
